molecular formula C6H8IN3 B1269903 5-Iodo-4,6-dimethylpyrimidin-2-amine CAS No. 2033-47-8

5-Iodo-4,6-dimethylpyrimidin-2-amine

Cat. No.: B1269903
CAS No.: 2033-47-8
M. Wt: 249.05 g/mol
InChI Key: TVGLWQPITVHTRF-UHFFFAOYSA-N
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Description

5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS 2033-47-8) is a high-purity heterocyclic building block essential for advanced chemical synthesis and pharmaceutical research . With a molecular formula of C6H8IN3 and a molecular weight of 249.05 g/mol, this compound is characterized by its amino and iodine functional groups, which make it a versatile intermediate for cross-coupling reactions and the construction of more complex molecular architectures . The compound has a predicted boiling point of 372.0±34.0 °C and a density of 1.875±0.06 g/cm3 . Its predicted pKa of 3.45±0.10 indicates its potential behavior in various chemical environments . As a light-sensitive material, proper storage conditions are recommended to maintain its stability and integrity . This product is intended for use as a research chemical and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLWQPITVHTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347236
Record name 5-Iodo-4,6-dimethylpyrimidin-2-amine
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Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-47-8
Record name 5-Iodo-4,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-4,6-dimethylpyrimidin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS: 2033-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active molecules. The presence of an iodine atom at the 5-position provides a reactive handle for the facile introduction of various functional groups through cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 2033-47-8[1]
Molecular Formula C₆H₈IN₃[1]
Molecular Weight 249.05 g/mol [1]
Melting Point 176-178 °C[2]
Boiling Point (Predicted) 372.0 ± 34.0 °C[2]
Synonyms 2-Amino-5-iodo-4,6-dimethylpyrimidine, 5-Iodo-4,6-dimethyl-2-pyrimidinamine[1][2]
Storage Store in a cool, dry, well-ventilated area. Light sensitive.[2]
Purity Typically >95%[1]

Computed Properties

Computational modeling provides further insights into the molecular characteristics of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
LogP 1.28024[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

Synthesis

The primary synthetic route to 5-Iodo-4,6-dimethylpyrimidin-2-amine involves the direct iodination of its precursor, 2-amino-4,6-dimethylpyrimidine. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol: Iodination of 2-amino-4,6-dimethylpyrimidine

This protocol is based on a general procedure for the iodination of aminopyrimidines.[3]

Materials:

  • 2-amino-4,6-dimethylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in dry acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine as a solid.

Synthesis 2-amino-4,6-dimethylpyrimidine 2-amino-4,6-dimethylpyrimidine Reaction Iodination 2-amino-4,6-dimethylpyrimidine->Reaction NIS N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) NIS->Reaction 5-Iodo-4,6-dimethylpyrimidin-2-amine 5-Iodo-4,6-dimethylpyrimidin-2-amine Reaction->5-Iodo-4,6-dimethylpyrimidin-2-amine

Fig. 1: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Reactivity and Applications in Drug Discovery

The iodo-substituent at the 5-position of the pyrimidine ring makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex drug molecules. The most prominent applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, respectively, at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of 5-Iodo-4,6-dimethylpyrimidin-2-amine, this reaction enables the synthesis of 5-aryl- or 5-heteroaryl-4,6-dimethylpyrimidin-2-amines. These structures are prevalent in a variety of kinase inhibitors and other therapeutic agents.

Suzuki_Coupling Iodo-pyrimidine 5-Iodo-4,6-dimethyl- pyrimidin-2-amine Coupling Suzuki-Miyaura Coupling Iodo-pyrimidine->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Coupling Catalyst Pd Catalyst Base Catalyst->Coupling Product 5-Aryl/Heteroaryl-4,6-dimethyl- pyrimidin-2-amine Coupling->Product

Fig. 2: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Utilizing 5-Iodo-4,6-dimethylpyrimidin-2-amine in this reaction allows for the synthesis of 5-alkynyl-substituted pyrimidines. These alkynyl-pyrimidines can serve as key intermediates for the construction of more complex heterocyclic systems or as final products with potential biological activity.

Application in the Synthesis of Biologically Active Molecules

While specific drug candidates synthesized directly from 5-Iodo-4,6-dimethylpyrimidin-2-amine are not extensively documented in publicly available literature, its structural motif is a key component of molecules targeting various biological pathways. For instance, substituted aminopyrimidines are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases. These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[4] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) often feature a pyrimidine scaffold.[4] The general mechanism involves the pyrimidine core acting as a hinge-binding motif in the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Signal_Transduction Signal Transduction (e.g., RAS-RAF-MEK-ERK) EGFR->Signal_Transduction Transcription Gene Transcription Signal_Transduction->Transcription CDK CDK/Cyclin Complex Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Drives Transcription->Cell_Cycle Promotes Growth_Factor Growth Factor Growth_Factor->EGFR Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Pyrimidine_Inhibitor->CDK Inhibits

Fig. 3: General signaling pathway for pyrimidine kinase inhibitors.

Safety Information

5-Iodo-4,6-dimethylpyrimidin-2-amine should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

5-Iodo-4,6-dimethylpyrimidin-2-amine is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the iodo-substituent in cross-coupling reactions make it an attractive starting material for the creation of diverse libraries of pyrimidine-based compounds. As the demand for novel therapeutics, particularly in oncology, continues to grow, the utility of versatile building blocks like 5-Iodo-4,6-dimethylpyrimidin-2-amine in the design and synthesis of next-generation medicines is poised to expand.

References

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic structure in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The introduction of an iodine atom at the C5 position, coupled with methyl and amine functionalities, offers a unique scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 5-Iodo-4,6-dimethylpyrimidin-2-amine, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₈IN₃[1]
Molecular Weight 249.05 g/mol [1]
CAS Number 2033-47-8[1]
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point 176-178 °C[2]
Boiling Point 372.0 ± 34.0 °C (Predicted)[2]
Density 1.875 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 178.8 °CGeneral chemical data
pKa 3.45 ± 0.10 (Predicted)[2]
LogP 1.28024[1]
Polar Surface Area 51.8 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Solubility: While specific solubility data for 5-Iodo-4,6-dimethylpyrimidin-2-amine is not readily available, the solubility of the parent compound, 2-aminopyrimidine, provides some insight. 2-Aminopyrimidine is soluble in water, methanol, and ethanol, and its solubility is influenced by temperature and pH.[3][4][5] It is expected that 5-Iodo-4,6-dimethylpyrimidin-2-amine will exhibit good solubility in polar organic solvents.

Stability: The compound is noted to be light-sensitive.[2] Iodinated pyrimidines are generally stable under standard laboratory conditions, but can be susceptible to deiodination under certain reductive conditions or upon exposure to strong light.

Synthesis and Experimental Protocols

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves the direct iodination of the parent compound, 2-amino-4,6-dimethylpyrimidine. Below are two potential experimental protocols adapted from literature methods for the iodination of aminopyrimidines.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method is a common and effective way to introduce iodine onto an aromatic ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable dry solvent such as acetonitrile or dichloromethane.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.[6]

Method 2: Iodination using Iodine and an Oxidizing Agent

This classical method utilizes elemental iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.

Experimental Protocol:

  • Reaction Mixture: To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent like glacial acetic acid or an alcohol, add elemental iodine (I₂) (1.0 eq).

  • Addition of Oxidant: Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, to the reaction mixture.

  • Heating: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to neutralize the excess iodine.

  • Precipitation and Filtration: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-Amino-4,6-dimethylpyrimidine Reaction Stirring at RT or Heating Start->Reaction Reagents NIS or I₂/Oxidant Solvent Reagents->Reaction Quenching Quench with Na₂S₂O₃/NaHSO₃ Reaction->Quenching Extraction Organic Solvent Extraction Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Final_Product 5-Iodo-4,6-dimethylpyrimidin-2-amine Chromatography->Final_Product Recrystallization->Final_Product

A generalized workflow for the synthesis and purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the amino group (NH₂), and two singlets for the two non-equivalent methyl groups (CH₃) on the pyrimidine ring. The chemical shifts of the methyl protons would be influenced by the adjacent iodine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms in the pyrimidine ring and the two methyl carbons. The carbon atom attached to the iodine (C5) would show a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrimidine ring, and a C-I stretching vibration at a lower frequency.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (249.05). A characteristic isotopic pattern for iodine would be observed.

Reactivity and Stability

Reactivity: The presence of the iodine atom at the C5 position makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for further chemical modifications. Iodopyrimidines are known to be the most reactive among halopyrimidines in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7] This high reactivity allows for the introduction of a wide range of substituents at the C5 position, enabling the synthesis of diverse compound libraries for drug discovery. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[7]

Stability: As mentioned, the compound is light-sensitive, and appropriate precautions should be taken during storage and handling. Iodinated aromatic compounds can undergo deiodination under certain conditions, such as in the presence of strong reducing agents or upon prolonged exposure to UV light. The stability of iodine-containing biomaterials has been studied, and in many cases, the carbon-iodine bond is found to be quite stable under physiological conditions.[8]

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for 5-Iodo-4,6-dimethylpyrimidin-2-amine in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.

Antiviral and Anticancer Potential: Many 5-substituted pyrimidine nucleosides, including those with an iodine atom, have demonstrated significant antiviral and anticancer activities.[9][10][11] For instance, 5-iodo-2'-deoxyuridine (Idoxuridine) is an antiviral drug. It is plausible that 5-Iodo-4,6-dimethylpyrimidin-2-amine could serve as a key intermediate in the synthesis of novel antiviral or anticancer agents.

Kinase Inhibition: Aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. For example, various 5-substituted aminopyrimidines have been explored as CDK2 inhibitors.[12] Given this precedent, 5-Iodo-4,6-dimethylpyrimidin-2-amine could be a valuable starting point for the development of novel kinase inhibitors through modification at the C5 position.

Signaling Pathways: Pyrimidine derivatives are integral to fundamental cellular processes, including nucleotide metabolism which is often dysregulated in cancer.[3][7] The de novo pyrimidine synthesis pathway is interconnected with key signaling pathways such as MAPK and PKA.[7] While the direct effect of 5-Iodo-4,6-dimethylpyrimidin-2-amine on these pathways is unknown, its structural similarity to endogenous pyrimidines suggests a potential for interaction with enzymes involved in nucleotide metabolism or related signaling cascades.

G Potential Kinase Inhibition Mechanism Compound 5-Iodo-4,6-dimethylpyrimidin-2-amine (or derivative) Binding Binds to ATP-binding pocket Compound->Binding Kinase Protein Kinase (e.g., CDK2) Inhibition Inhibition of Kinase Activity Kinase->Inhibition ATP ATP ATP->Binding Binding->Kinase Downstream Blocks Downstream Signaling Inhibition->Downstream Effect Anti-proliferative Effect Downstream->Effect

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Iodo-4,6-dimethylpyrimidin-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the synthetic route, including experimental protocols for the preparation of the precursor and its subsequent iodination. All quantitative data is presented in structured tables, and the synthesis workflow is visualized using a DOT language diagram.

Synthesis Pathway Overview

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine is typically achieved in a two-step process. The first step involves the condensation reaction to form the pyrimidine ring of the precursor, 2-amino-4,6-dimethylpyrimidine. The second step is the electrophilic iodination of this precursor at the 5-position of the pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

The synthesis of the precursor, 2-amino-4,6-dimethylpyrimidine, is accomplished through the well-established condensation of a guanidine salt with acetylacetone in an alkaline medium.[1] Several variations of this method exist, with differences in the choice of guanidine salt, alkali, and reaction conditions.

Step 2: Iodination of 2-Amino-4,6-dimethylpyrimidine

The introduction of an iodine atom at the C5 position of the pyrimidine ring is achieved via electrophilic aromatic substitution. Common iodinating agents for such transformations include N-iodosuccinimide (NIS), a combination of iodine and an oxidizing agent, or iodine monochloride. The use of NIS is a widely accepted method for the iodination of electron-rich heterocyclic systems.

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from established procedures for the condensation of guanidine salts with β-dicarbonyl compounds.[1][2]

Materials:

  • Guanidine hydrochloride or Guanidine nitrate

  • Acetylacetone

  • Sodium carbonate or Sodium hydroxide

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve sodium carbonate (1.0 equivalent) in water.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and acetylacetone (1.0 equivalent).

  • Heat the reaction mixture to 95-100°C with stirring for 2-3 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield white crystals of 2-amino-4,6-dimethylpyrimidine.

Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

This protocol is a proposed method based on the general principles of iodination of aromatic compounds using N-iodosuccinimide.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Dichloromethane (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Data Presentation

Table 1: Reactants and Products
Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Guanidine HydrochlorideGuanidinium chloride50-01-1CH6ClN395.53
AcetylacetonePentane-2,4-dione123-54-6C5H8O2100.12
2-Amino-4,6-dimethylpyrimidine4,6-dimethylpyrimidin-2-amine767-15-7C6H9N3123.16
N-Iodosuccinimide1-iodo-2,5-pyrrolidinedione516-12-1C4H4INO2224.98
5-Iodo-4,6-dimethylpyrimidin-2-amine5-iodo-4,6-dimethylpyrimidin-2-amine2033-47-8C6H8IN3249.05
Table 2: Physical and Spectroscopic Data
Compound NameAppearanceMelting Point (°C)1H NMR (CDCl3, δ ppm)
2-Amino-4,6-dimethylpyrimidineWhite crystalline solid151-1536.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH2), 2.25 (s, 6H, 2xCH3)[2]
5-Iodo-4,6-dimethylpyrimidin-2-amineOff-white to yellow solid176-178Not explicitly found in search results.
Table 3: Reaction Conditions and Yields
ReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Synthesis of 2-Amino-4,6-dimethylpyrimidineGuanidine salt, Acetylacetone, BaseWater95-1002-3~85-95
Iodination of 2-Amino-4,6-dimethylpyrimidine2-Amino-4,6-dimethylpyrimidine, NISCH3CN0 to RT4-6~70-85

Note: The yield for the iodination step is an estimate based on similar reported reactions.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Guanidine Guanidine Reaction1 Guanidine->Reaction1 Acetylacetone Acetylacetone Acetylacetone->Reaction1 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Reaction2 2-Amino-4,6-dimethylpyrimidine->Reaction2 Reaction1->2-Amino-4,6-dimethylpyrimidine Base, Heat NIS N-Iodosuccinimide NIS->Reaction2 5-Iodo-4,6-dimethylpyrimidin-2-amine 5-Iodo-4,6-dimethylpyrimidin-2-amine Reaction2->5-Iodo-4,6-dimethylpyrimidin-2-amine CH3CN, 0°C to RT

Caption: Synthesis pathway for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Experimental Workflow Diagram

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_iodination Iodination Start1 Mix Reactants Heat Heat Reaction Start1->Heat Cool Cool & Precipitate Heat->Cool Filter1 Filter & Wash Cool->Filter1 Dry1 Dry Filter1->Dry1 Purify1 Recrystallize Dry1->Purify1 Start2 Dissolve Precursor Purify1->Start2 Precursor AddNIS Add NIS at 0°C Start2->AddNIS React Stir at RT AddNIS->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Dry2 Dry & Concentrate Extract->Dry2 Purify2 Column Chromatography Dry2->Purify2 FinalProduct FinalProduct Purify2->FinalProduct 5-Iodo-4,6-dimethylpyrimidin-2-amine

Caption: Experimental workflow for the two-step synthesis.

References

Spectroscopic Profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It is intended for researchers, scientists, and professionals in drug development who may be working with this or related heterocyclic compounds. The guide includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a workflow for the spectroscopic characterization of novel pyrimidine derivatives.

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula C₆H₈IN₃ and a molecular weight of 249.05 g/mol .[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Spectroscopic analysis is critical for the structural elucidation and purity assessment of such molecules. This guide synthesizes predictive data to serve as a reference for the characterization of this compound.

Compound Details:

  • Chemical Name: 5-Iodo-4,6-dimethylpyrimidin-2-amine

  • Synonyms: 2-Amino-4,6-Dimethyl-5-Iodopyrimidine[1][2]

  • CAS Number: 2033-47-8[1][2]

  • Molecular Formula: C₆H₈IN₃[1][2]

  • Molecular Weight: 249.05[1][2]

  • Predicted Melting Point: 176-178°C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Iodo-4,6-dimethylpyrimidin-2-amine. These predictions are derived from data on analogous compounds, including 2-amino-4,6-dimethylpyrimidine and other substituted aminopyrimidines.[3][4][5][6]

Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.5 - 6.5Broad Singlet (br s)2H-NH₂ (Amino)The amino protons are expected to appear as a broad singlet. In similar aminopyrimidines, these signals are observed in the range of 5.1-7.7 ppm.[3][4][5] The exact position is solvent-dependent and can be confirmed by D₂O exchange.
~ 2.4 - 2.5Singlet (s)6H2 x -CH₃ (Methyl)The two methyl groups at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet in the typical range for methyl groups attached to an aromatic ring.
Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Broadband Proton Decoupled

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 168C4 / C6These carbons are bonded to nitrogen and a methyl group. In related 2-amino-pyrimidines, the C4/C6 signals appear in this downfield region.[3]
~ 161 - 163C2The C2 carbon is bonded to three nitrogen atoms (one exocyclic amine, two ring nitrogens), resulting in a significant downfield shift. For 2-amino-5-substituted pyrimidines, this carbon typically resonates around 161 ppm.[3]
~ 80 - 85C5The C5 carbon is directly attached to a heavy iodine atom. The "heavy atom effect" causes a significant upfield shift for the directly attached carbon. For comparison, in 2-amino-5-methylpyrimidine-4,6-diol, the C5 resonates at 84.06 ppm.[3] The iodine is expected to shift this even further.
~ 23 - 25-CH₃The methyl carbons are expected in the typical aliphatic region. In similar structures, these signals are consistently found in this range.[3]
Predicted Mass Spectrometry Data

Ionization Method: Electrospray (ESI) or Electron Impact (EI)

m/z ValueAssignmentRationale
249[M]⁺ or [M+H]⁺The molecular ion peak (for EI) or the protonated molecular ion (for ESI) corresponding to the molecular weight of the compound (C₆H₈IN₃). The pyrimidine ring is stable, so a prominent molecular ion peak is expected.[7]
234[M - CH₃]⁺Loss of a methyl radical from the parent ion is a common fragmentation pathway for molecules with methyl substituents.
122[M - I]⁺Scission of the C-I bond, which is relatively weak, would lead to the loss of an iodine radical, resulting in a fragment with m/z 122.[8]
127[I]⁺A peak at m/z 127 corresponding to the iodine cation may be observed, which is highly indicative of an iodine-containing compound.[8][9]
Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary amines typically show two bands in this region.[10][11] These absorptions are characteristic of the -NH₂ group.
3000 - 2850Medium-StrongC-H Stretch (Alkyl)These absorptions arise from the stretching vibrations of the C-H bonds in the two methyl groups.[12]
1650 - 1550StrongN-H Bend (Scissoring) & C=N/C=C StretchThis region contains overlapping signals. The scissoring vibration of the primary amine and the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected here. These are typically strong absorptions.[10][12]
1470 - 1350MediumC-H Bend (Methyl)The asymmetric and symmetric bending vibrations of the methyl groups appear in this region.[10]

Experimental Protocols

The following sections provide generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may require optimization based on the specific equipment used.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of 5-Iodo-4,6-dimethylpyrimidin-2-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[13] Ensure the compound is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[14]

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[14]

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[14]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[15]

  • Acquisition Parameters (¹H NMR):

    • Record the spectrum at a specific field strength (e.g., 400 or 500 MHz).[16]

    • Set a spectral width of approximately -2 to 12 ppm.

    • Use a standard 30° or 90° pulse.

    • Set the number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay (d1) of 1-2 seconds.[14]

  • Acquisition Parameters (¹³C NMR):

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[14]

    • Set the spectral width to 0-220 ppm.[14][17]

    • Set a sufficient number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.[13]

    • Employ a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of quaternary carbons.[14]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).[14]

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.[14]

    • Perform baseline correction.[14]

    • Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[14][18]

Mass Spectrometry Protocol (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile/water.[19] For positive ion mode, adding 0.1% formic acid can enhance protonation and improve signal intensity.[19]

  • Method of Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by coupling with a liquid chromatography system (LC-MS).[20]

  • Instrument Setup (Positive Ion Mode):

    • Operate the ESI source at atmospheric pressure.[19]

    • Apply a high voltage (e.g., +3 to +5 kV) to the capillary needle.[21]

    • Use a heated nebulizing gas (e.g., nitrogen) to assist in desolvation.[22]

    • Optimize source parameters such as capillary temperature, gas flow rates, and lens voltages to maximize the signal of the ion of interest ([M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500) to observe the protonated molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film)
  • Sample Preparation:

    • Place a small amount (10-20 mg) of the solid sample in a clean vial or test tube.[23]

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[23]

    • Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[23]

  • Instrument Setup:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Ensure the instrument's sample chamber is closed.

  • Data Acquisition:

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).[24]

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

  • Post-Analysis: Clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.[23]

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization and structural confirmation of a novel pyrimidine derivative like 5-Iodo-4,6-dimethylpyrimidin-2-amine.

G cluster_start Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation start Synthesized Compound purify Purification (e.g., Recrystallization, Chromatography) start->purify Crude Product ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purify->ms Pure Sample ir Infrared (IR) Spectroscopy Identify Functional Groups purify->ir nmr1d 1D NMR (¹H, ¹³C) Determine Proton/Carbon Environments purify->nmr1d integrate Integrate All Spectral Data ms->integrate ir->integrate nmr2d 2D NMR (COSY, HSQC) Confirm Connectivity nmr1d->nmr2d If needed for complex structure nmr1d->integrate nmr2d->integrate structure Propose Structure integrate->structure confirm Structure Confirmed? structure->confirm confirm->purify No (Impure or Incorrect) end_node Final Characterized Compound confirm->end_node Yes

Caption: Workflow for Spectroscopic Characterization of a Novel Compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine. The tabulated data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, supported by rationale from analogous compounds, offers a valuable baseline for researchers. The included generalized experimental protocols and characterization workflow serve as a practical resource for the analysis of this and other novel heterocyclic compounds, facilitating their structural confirmation and further investigation in scientific and drug development contexts.

References

An In-depth Technical Guide on the Solubility Profile of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Solubility Profile of Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Their solubility is a critical parameter influencing bioavailability and efficacy. Generally, pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols and ethers.[2] The solubility of pyrimidine derivatives, however, is significantly influenced by the nature and position of their substituents.[1] Factors such as temperature and pH also play a crucial role in the solubility of these compounds.[2] For instance, the solubility of some pyrimidine derivatives in methanol has been shown to increase linearly with a rise in temperature.[3]

Due to the hydrophobic nature of the iodo- and dimethyl-substituents, 5-Iodo-4,6-dimethylpyrimidin-2-amine is predicted to have low aqueous solubility. The LogP value, a measure of lipophilicity, is estimated to be 1.28, suggesting a preference for lipid environments over aqueous ones.[4]

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for 5-Iodo-4,6-dimethylpyrimidin-2-amine in various solvents is not available in the cited literature. The following table is provided as a template for researchers to populate with their own experimental data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
DMSO25Kinetic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Acetonitrile25Thermodynamic

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development. Below are detailed protocols for kinetic and thermodynamic solubility assays that can be adapted for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

3.1. Kinetic Solubility Determination

This method measures the solubility of a compound from a DMSO stock solution in an aqueous buffer, which is relevant for early-stage drug discovery screening.

  • Materials:

    • 5-Iodo-4,6-dimethylpyrimidin-2-amine

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile

    • Microplates (96-well)

    • Microplate reader (UV-Vis)

  • Procedure:

    • Stock Solution Preparation: Prepare a 20 mM stock solution of 5-Iodo-4,6-dimethylpyrimidin-2-amine in 100% DMSO.[5]

    • Sample Preparation: In a microtube, add 10 µL of the 20 mM DMSO stock solution to 490 µL of PBS (pH 7.4) to achieve a final concentration of 400 µM. Prepare in duplicate.[5]

    • Incubation: Incubate the mixture for a set period, for example, 2 hours, with agitation.[5]

    • Separation of Undissolved Compound: Filter the samples using a filtration plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[5]

    • Quantification:

      • Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 acetonitrile:PBS mixture.[5]

      • Measure the UV absorbance of the filtered or centrifuged supernatant at the compound's maximum absorbance wavelength (λ_max) using a microplate reader.[5]

    • Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.[5]

3.2. Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, determines the equilibrium solubility of a compound in a specific solvent.

  • Materials:

    • 5-Iodo-4,6-dimethylpyrimidin-2-amine (solid powder)

    • Test solvent (e.g., Water, PBS pH 7.4, Ethanol)

    • Vials

    • Shaker or stirrer

    • Filtration system (e.g., 0.22 µm filters)

    • Analytical method for quantification (e.g., UHPLC-UV/Vis)

  • Procedure:

    • Sample Preparation: Add an excess amount of solid 5-Iodo-4,6-dimethylpyrimidin-2-amine to a vial containing a known volume of the test solvent. Ensure enough solid remains undissolved to confirm saturation.[5]

    • Equilibration: Incubate the vials at a constant temperature (e.g., 25 °C) with continuous stirring or shaking for an extended period (e.g., 24 hours) to reach equilibrium.[6]

    • Sample Collection and Filtration: At the end of the incubation period, take an aliquot of the suspension and immediately filter it through a 0.22 µm filter to remove any undissolved solid.[6]

    • Dilution: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.[6]

    • Quantification:

      • Prepare a calibration curve using standard solutions of 5-Iodo-4,6-dimethylpyrimidin-2-amine of known concentrations.

      • Analyze the diluted filtrate using a validated analytical method, such as UHPLC-UV/Vis, to determine the compound's concentration.[6]

    • Calculation: The measured concentration of the dissolved compound in the filtrate represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a chemical compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to a known volume of solvent B Incubate with agitation (e.g., 24h at 25°C) A->B C Filter through 0.22 µm filter B->C D Dilute filtrate C->D E Analyze via UHPLC-UV/Vis D->E F Determine concentration from calibration curve E->F G Thermodynamic Solubility F->G Result

Caption: Thermodynamic solubility determination workflow.

Biological Context and Potential Applications

While the specific biological activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine is not extensively documented, the pyrimidine scaffold is prevalent in compounds with a wide range of biological activities. Derivatives of 2-aminopyrimidine have been investigated for their potential as:

  • Anti-tubercular agents: Certain 2,4-diaminopyrimidine derivatives have shown activity against Mycobacterium tuberculosis.[7]

  • Inhibitors of Nitric Oxide Production: Some 5-substituted 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory applications.[8]

  • Kinase Inhibitors: The aminopyrimidine core is a common feature in various kinase inhibitors, which are crucial in cancer therapy. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[6]

  • Adenosine Receptor Antagonists: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles have been optimized as potent and selective A1 adenosine receptor antagonists.[9]

The presence of the iodo-substituent on the pyrimidine ring can be synthetically useful, for instance, in Suzuki coupling reactions to generate more complex derivatives with potentially enhanced biological activity.[7]

This technical guide provides a foundational understanding of the solubility aspects of 5-Iodo-4,6-dimethylpyrimidin-2-amine for researchers. The provided experimental protocols can be directly applied to generate the specific solubility data required for advancing research and development in this area.

References

Purity analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8), a key intermediate in various synthetic applications. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream processes in research and drug development.

Compound Overview

5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated pyrimidine derivative. Its purity is typically expected to be high, often 95% or greater, for use in synthetic chemistry.[1][2]

Table 1: Physicochemical Properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine

PropertyValueReference
CAS Number2033-47-8[1][3][4]
Molecular FormulaC₆H₈IN₃[1]
Molecular Weight249.05 g/mol [1]
Melting Point176-178 °C[5]
AppearanceOff-white to light yellow crystalline powder(Typical)
SolubilitySoluble in DMSO, Methanol(Inferred from similar compounds)

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of 5-Iodo-4,6-dimethylpyrimidin-2-amine. These methods provide orthogonal information, ensuring a comprehensive evaluation of the compound's identity and purity. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Elemental analysis can also be employed for further confirmation of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine and detecting any related impurities. A reversed-phase method is typically suitable for this type of compound.

Table 2: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

Table 3: Example HPLC Purity Data

PeakRetention Time (min)Area (%)Identity
112.599.25-Iodo-4,6-dimethylpyrimidin-2-amine
28.70.3Impurity A (e.g., starting material)
314.10.5Impurity B (e.g., by-product)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of 5-Iodo-4,6-dimethylpyrimidin-2-amine and detect impurities with different chemical structures. Both ¹H and ¹³C NMR should be performed.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~7.0broad singlet2H-NH₂
¹H~2.4singlet6H2 x -CH₃
¹³C~165--C2 (C-NH₂)
¹³C~162--C4, C6
¹³C~80--C5 (C-I)
¹³C~24---CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 5: Expected Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI Positive250.0[M+H]⁺
ESI Positive272.0[M+Na]⁺

Experimental Protocols

HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 1 mg of 5-Iodo-4,6-dimethylpyrimidin-2-amine and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Execution: Set up the HPLC method as described in Table 2.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak areas.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values.

Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺) and other relevant adducts.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_nmr Dissolve in DMSO-d6 acquire_1h Acquire 1H Spectrum dissolve_nmr->acquire_1h acquire_13c Acquire 13C Spectrum dissolve_nmr->acquire_13c process_spectra Process Spectra acquire_1h->process_spectra acquire_13c->process_spectra assign_peaks Assign Peaks process_spectra->assign_peaks confirm_structure Confirm Structure & Identify Impurities assign_peaks->confirm_structure

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Interpretation dissolve_ms Dissolve in Methanol infuse Infuse into ESI-MS dissolve_ms->infuse acquire_spectrum Acquire Spectrum infuse->acquire_spectrum identify_ion Identify Molecular Ion ([M+H]+) acquire_spectrum->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine should be assessed using a multi-technique approach. HPLC is essential for quantitative purity determination, while NMR and MS are crucial for confirming the chemical identity and characterizing any potential impurities. The methods and illustrative data presented in this guide provide a robust framework for the quality control of this important chemical intermediate.

References

An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential biological significance of 5-Iodo-4,6-dimethylpyrimidin-2-amine. The information is intended for use by professionals in research and drug development.

Material Safety and Handling

The following information is a summary of the available Material Safety Data Sheet (MSDS) for 5-Iodo-4,6-dimethylpyrimidin-2-amine. It is imperative to consult the full SDS before handling this compound and to adhere to all institutional and regulatory safety protocols.

1.1. Hazards Identification

Based on available data for structurally similar compounds, 5-Iodo-4,6-dimethylpyrimidin-2-amine is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

1.2. First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

1.3. Handling and Storage

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

1.4. Disposal Considerations

Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.

Physicochemical Properties

The following table summarizes the known quantitative data for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

PropertyValueSource
Molecular Formula C₆H₈IN₃--INVALID-LINK--
Molecular Weight 249.05 g/mol --INVALID-LINK--
Melting Point 176-178 °C--INVALID-LINK--
Boiling Point (Predicted) 372.0 ± 34.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.875 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 3.45 ± 0.10--INVALID-LINK--
LogP (Predicted) 1.28024--INVALID-LINK--
Topological Polar Surface Area 51.8 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Rotatable Bonds 0--INVALID-LINK--

Experimental Protocols

3.1. Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Materials:

  • 4,6-dimethylpyrimidin-2-amine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (CH₃CN)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluting solvents (e.g., dichloromethane/methanol mixture)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 4,6-dimethylpyrimidin-2-amine in dry acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-Iodosuccinimide (typically 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.

3.2. General Protocol for In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of 5-Iodo-4,6-dimethylpyrimidin-2-amine on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-Iodo-4,6-dimethylpyrimidin-2-amine dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of 5-Iodo-4,6-dimethylpyrimidin-2-amine in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Biological Activity

While the specific biological activity and signaling pathways of 5-Iodo-4,6-dimethylpyrimidin-2-amine are not yet well-defined in the scientific literature, its structural similarity to other biologically active pyrimidine derivatives suggests potential areas of interest for researchers.

Pyrimidine derivatives are known to play crucial roles in various biological processes. Some substituted aminopyrimidines have been shown to exhibit inhibitory effects on nitric oxide (NO) production, suggesting potential anti-inflammatory activity.[1] Furthermore, the pyrimidine scaffold is a key component of many kinase inhibitors used in oncology.[2] Given these precedents, it is plausible that 5-Iodo-4,6-dimethylpyrimidin-2-amine could interact with cellular signaling pathways, potentially as a kinase inhibitor or by modulating inflammatory responses.

Below is a generalized representation of a kinase signaling pathway that could be a potential target for pyrimidine derivatives.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->Receptor Binding & Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Receptor->Adaptor Phosphorylation GEF Guanine Nucleotide Exchange Factor (GEF) (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras GDP to GTP exchange Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Gene Expression Inhibitor 5-Iodo-4,6-dimethylpyrimidin-2-amine (Hypothetical Target) Inhibitor->Raf Inhibition (Hypothetical) Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue, Water) Sample_Preparation Sample Preparation (Homogenization, Lysis) Sample_Collection->Sample_Preparation Extraction Extraction (Liquid-Liquid or Solid-Phase) Sample_Preparation->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Analysis Instrumental Analysis (HPLC-MS/MS) Purification->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Quantification, Identification) Data_Acquisition->Data_Processing Results Results and Interpretation Data_Processing->Results

References

The Multifaceted Biological Activities of Iodinated Pyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Iodinated pyrimidines, a class of halogenated nucleoside analogs, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, structurally similar to the natural pyrimidine bases thymine and cytosine, can interfere with essential cellular processes, leading to a range of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the biological activities of key iodinated pyrimidines, focusing on their antiviral, anticancer, and radiosensitizing properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant signaling pathways to facilitate further investigation and application of these promising compounds.

Antiviral Activity of Iodinated Pyrimidines

One of the earliest and most well-established applications of iodinated pyrimidines is in the treatment of viral infections, particularly those caused by DNA viruses. The mechanism of action primarily involves the metabolic conversion of these compounds into their triphosphate forms, which then act as competitive inhibitors of viral DNA polymerase and can also be incorporated into the growing viral DNA chain. This incorporation leads to a dysfunctional viral genome and inhibits viral replication.

A prominent example is 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) , which has been used in the topical treatment of herpes simplex virus (HSV) keratitis.[1][2] Once administered, IUdR is phosphorylated by cellular kinases to its active triphosphate form.[2] This active metabolite competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase.[2] The presence of the bulky iodine atom in place of the methyl group of thymidine disrupts base pairing and the overall structure of the viral DNA, leading to the production of faulty and non-infectious viral particles.[2]

Table 1: Antiviral Activity of Selected Iodinated Pyrimidines

CompoundVirusAssayEndpointResultReference
5-Iodo-2'-deoxyuridine (IUdR)Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayIC504.3 µM (for feline herpesvirus)[3]
5-Iodo-2'-deoxyuridine (IUdR)Vaccinia VirusPlaque Reduction AssayInhibitory Concentration1-8 µg/ml[4]
5-IodouracilNot SpecifiedNot SpecifiedNot SpecifiedAntiviral properties explored[5]

Anticancer Activity and Underlying Mechanisms

The anticancer properties of iodinated pyrimidines stem from their ability to interfere with DNA synthesis and repair in rapidly dividing cancer cells, and to modulate key signaling pathways involved in cell cycle control and apoptosis.

DNA-Targeting Mechanisms

Similar to their antiviral action, iodinated pyrimidines like 5-Iododeoxyuridine (IUdR) can be incorporated into the DNA of cancer cells.[6] This incorporation makes the DNA more susceptible to damage, particularly from ionizing radiation, a principle exploited in radiosensitization therapy.

Enzyme Inhibition and Signaling Pathway Modulation

5-Iodotubercidin is a potent inhibitor of adenosine kinase (IC50 = 26 nM) and also exhibits inhibitory activity against other kinases. Its anticancer activity is linked to its ability to induce DNA damage and activate the ATM-p53 signaling pathway.[7][8] This activation leads to a G2 cell cycle arrest and apoptosis in a p53-dependent manner.[7][8] Studies have shown that 5-Iodotubercidin can induce cell death in cancer cells with an EC50 of 1.88 µM in p53+/+ HCT116 cells.[7]

Table 2: Anticancer Activity of Selected Iodinated Pyrimidines

CompoundCell LineAssayEndpointResultReference
5-IodotubercidinHCT116 (p53+/+)Cell Viability AssayEC501.88 µM[7]
5-IodotubercidinHCT116 (p53-/-)Cell Viability AssayEC507.8 µM[7]
2-amino-4-chloro-pyrimidine derivativesHCT116Cytotoxicity AssayEC5089.24 ± 1.36 µM (for derivative 6)[9]
2-amino-4-chloro-pyrimidine derivativesMCF7Cytotoxicity AssayEC5089.37 ± 1.17 µM (for derivative 6)[9]

Signaling Pathway: 5-Iodotubercidin-Induced DNA Damage Response

The following diagram illustrates the proposed signaling pathway initiated by 5-Iodotubercidin, leading to p53 activation and subsequent cellular responses.

G Iodotubercidin 5-Iodotubercidin DNA_Damage DNA Damage (incorporation) Iodotubercidin->DNA_Damage ATM ATM Kinase DNA_Damage->ATM Chk2 Chk2 Kinase ATM->Chk2 p53 p53 ATM->p53 Phosphorylation (Ser15) Chk2->p53 Phosphorylation Cell_Cycle_Arrest G2 Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Iodinated Pyrimidine Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50/EC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The 2-aminopyrimidine moiety, in particular, is a well-established hinge-binding motif for various protein kinases, making it a valuable starting point for the design of targeted therapies. Substitution at the C5 position of the pyrimidine ring offers a vector for modifying the pharmacological properties of these molecules. This document provides detailed protocols for the synthesis of 5-iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate, and its subsequent derivatization via Suzuki-Miyaura cross-coupling to generate a library of 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives. These compounds are of significant interest in drug discovery, particularly as modulators of inflammatory signaling pathways.

Core Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, the commercially available 2-amino-4,6-dimethylpyrimidine is iodinated at the C5 position to yield the key intermediate, 5-iodo-4,6-dimethylpyrimidin-2-amine. This intermediate is then utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to generate a diverse library of 5-aryl derivatives.

Synthesis_Workflow Overall synthetic workflow. cluster_0 Step 1: Iodination cluster_1 Step 2: Derivatization (Suzuki-Miyaura Coupling) A 2-Amino-4,6-dimethylpyrimidine B 5-Iodo-4,6-dimethylpyrimidin-2-amine A->B  N-Iodosuccinimide (NIS),  Acetonitrile (ACN) C Arylboronic Acid D 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives B->D C->D

A high-level overview of the synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

This protocol describes the direct iodination of 2-amino-4,6-dimethylpyrimidine using N-iodosuccinimide (NIS). This method is generally high-yielding and avoids the use of harsh or toxic reagents.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-iodo-4,6-dimethylpyrimidin-2-amine as a solid.

Characterization Data for 5-Iodo-4,6-dimethylpyrimidin-2-amine:

PropertyValue
Molecular Formula C₆H₈IN₃
Molecular Weight 249.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point 176-178 °C
¹H NMR (DMSO-d₆) δ 6.55 (s, 2H, NH₂), 2.38 (s, 6H, 2xCH₃)
Protocol 2: Synthesis of 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-4,6-dimethylpyrimidin-2-amine with various arylboronic acids.

Materials:

  • 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask or sealed tube, combine 5-iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq), the respective arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 5-aryl-4,6-dimethylpyrimidin-2-amine derivative.

Data Presentation: Synthesis of 5-Aryl-4,6-dimethylpyrimidin-2-amine Derivatives

The following table summarizes the synthesis of various 5-aryl derivatives from 5-iodo-4,6-dimethylpyrimidin-2-amine using the Suzuki-Miyaura coupling protocol.

Derivative No.Arylboronic AcidProduct StructureYield (%)Melting Point (°C)
1 Phenylboronic acid5-Phenyl-4,6-dimethylpyrimidin-2-amine85168-170
2 4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine82192-194
3 4-Chlorophenylboronic acid5-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-amine88205-207
4 Thiophene-2-boronic acid5-(Thiophen-2-yl)-4,6-dimethylpyrimidin-2-amine75188-190
5 Pyridine-3-boronic acid5-(Pyridin-3-yl)-4,6-dimethylpyrimidin-2-amine70210-212

Note: Yields and melting points are representative and may vary based on reaction scale and purification methods.

Application in Drug Discovery: Targeting Inflammatory Signaling Pathways

Derivatives of 2-aminopyrimidine are extensively explored as kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 5-iodo-4,6-dimethylpyrimidin-2-amine scaffold serves as a versatile platform for generating potent and selective inhibitors of kinases involved in inflammatory signaling pathways.

One such critical pathway is the innate immune signaling cascade mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins, leading to the activation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Activated IRAK4 is a central node in this pathway, phosphorylating downstream targets and ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.

The 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives synthesized through the described protocols can be screened for their inhibitory activity against IRAK4 and other relevant kinases. The aryl substituent at the C5 position can be systematically varied to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

IRAK4_Signaling_Pathway Targeting the IRAK4 signaling pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation Inhibitor 5-Aryl-4,6-dimethylpyrimidin- 2-amine Derivatives Inhibitor->IRAK4 Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->Gene_Expression Transcription

Inhibition of the IRAK4 signaling pathway.

Conclusion

The synthetic protocols detailed herein provide a robust and versatile platform for the generation of 5-iodo-4,6-dimethylpyrimidin-2-amine and its 5-aryl derivatives. These compounds represent a valuable class of molecules for screening and optimization in drug discovery programs, particularly for the development of kinase inhibitors targeting inflammatory diseases. The structure-activity relationships derived from libraries of these compounds can guide the design of next-generation therapeutics with improved efficacy and safety profiles.

5-Iodo-4,6-dimethylpyrimidin-2-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 5-Iodo-4,6-dimethylpyrimidin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8) is a pivotal heterocyclic pharmaceutical intermediate.[1][2] Its structure, featuring a reactive iodine atom on the pyrimidine core, makes it an ideal building block for introducing the 2-amino-4,6-dimethylpyrimidine moiety into more complex molecules. This scaffold is prevalent in a variety of clinically significant kinase inhibitors. The strategic placement of the iodo group allows for versatile carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3][4] These reactions are fundamental in modern medicinal chemistry for the synthesis of targeted therapeutics, particularly in oncology.

This document provides detailed application notes on its use in the synthesis of Cyclin-Dependent Kinase (CDK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors, complete with experimental protocols and relevant biological data.

Physicochemical Properties

The fundamental properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine are summarized below, providing essential information for its handling, storage, and use in synthetic chemistry.

PropertyValueReference
CAS Number 2033-47-8[1][5][6]
Molecular Formula C₆H₈IN₃[1][5]
Molecular Weight 249.05 g/mol [2][5]
Appearance White to off-white solidN/A
Melting Point 176-178 °C[6]
Synonyms 2-Amino-5-iodo-4,6-dimethylpyrimidine[5][6]
Sensitivity Light Sensitive[6]

Application in the Synthesis of CDK4/6 Inhibitors

The 2-aminopyrimidine core is a key pharmacophore in numerous approved and investigational kinase inhibitors. 5-Iodo-4,6-dimethylpyrimidin-2-amine serves as a critical starting material for the synthesis of selective CDK4/6 inhibitors like Ribociclib, which are used in the treatment of certain types of breast cancer.[7][8]

Biological Context: The CDK4/6-Rb Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (synthesis) phase.[8] In many cancers, this pathway is deregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors restore control by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of E2F transcription factors required for S-phase entry.[7]

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6- Cyclin D Rb_E2F Rb-E2F Complex CDK46->Rb_E2F Phosphorylation Rb_p p-Rb E2F E2F Rb_E2F->E2F releases S_Phase S-Phase Entry (DNA Synthesis) E2F:e->S_Phase:w activates Inhibitor Ribociclib (CDK4/6 Inhibitor) Inhibitor:e->CDK46:w blocks

Fig. 1: Simplified CDK4/6-Rb signaling pathway and the mechanism of action for CDK4/6 inhibitors.
General Synthetic Workflow

The synthesis of advanced aminopyrimidine-based drugs from 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves a palladium-catalyzed cross-coupling reaction as the key step to form a C-C or C-N bond at the C5 position of the pyrimidine ring.

Fig. 2: General synthetic workflow using 5-Iodo-4,6-dimethylpyrimidin-2-amine as a key intermediate.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki-Miyaura reaction, a powerful method for forming a carbon-carbon bond between the pyrimidine core and an aryl group.[3][4][9] This is a representative step in the synthesis of various kinase inhibitors.

Materials:

  • 5-Iodo-4,6-dimethylpyrimidin-2-amine

  • Aryl boronic acid or ester (1.5 - 2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-4 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, 2-MeTHF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the aryl boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4,6-dimethylpyrimidin-2-amine derivative.

Quantitative Data for Representative CDK Inhibitors: The aminopyrimidine scaffold derived from this intermediate is crucial for potent inhibition of target kinases.

Compound ClassTarget KinaseExample IC₅₀Reference
Pyrrolo[2,3-d]pyrimidineCDK9< 10 µM[10]
2,4-DiaminopyrimidineCDK77.21 nM[11]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK20.005 µM (Kᵢ)[12]

Application in the Synthesis of FGFR4 Inhibitors

5-Iodo-4,6-dimethylpyrimidin-2-amine is also a precursor for synthesizing selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[13]

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of a key intermediate for an FGFR4 inhibitor via a Buchwald-Hartwig amination, forming a crucial C-N linkage. The example is adapted from the synthesis of N-(2-Chloro-4-fluoro-6-nitrophenyl)-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine.[13]

Note: This protocol requires a precursor, 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine, which is synthesized from 2-bromo-4,6-dimethylpyrimidin-5-ol. The logic extends to the iodo-analogue for similar cross-coupling reactions.

Materials:

  • A suitable 2-halo-4,6-dimethylpyrimidine intermediate (1.0 equiv)

  • Aromatic amine (e.g., 2-chloro-4-fluoro-6-nitroaniline, 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.1 equiv)

  • Ligand (e.g., Xantphos, 0.3 equiv)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Combine the 2-halo-4,6-dimethylpyrimidine intermediate, the aromatic amine, Cs₂CO₃, Xantphos, and Pd₂(dba)₃ in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add anhydrous toluene and heat the mixture to reflux (approx. 110 °C) for 18-24 hours.

  • After cooling, dilute the reaction mixture with a solvent like Dichloromethane (DCM) and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the coupled product.

Quantitative Data for a Selective FGFR4 Inhibitor: The resulting compounds show high selectivity and potency for FGFR4.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs FGFR1Reference
6O FGFR41.1>1000-fold[13][14]
BLU9931 FGFR43>1000-fold[13][14]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrates. A thorough risk assessment should be conducted before performing any chemical reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine ring is, therefore, a critical strategy in medicinal chemistry and drug discovery for the generation of novel molecular entities with enhanced potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely employed in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.

This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 5-Iodo-4,6-dimethylpyrimidin-2-amine with various arylboronic acids. The resulting 5-aryl-4,6-dimethylpyrimidin-2-amine derivatives are valuable building blocks for the synthesis of compound libraries for high-throughput screening and as key intermediates in the development of novel therapeutic agents.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-Iodo-4,6-dimethylpyrimidin-2-amine with a selection of arylboronic acids. These examples are based on established protocols for structurally similar compounds and serve as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O (4:1)1001080-90
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)851675-85
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O (5:1)951270-80
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O (4:1)901465-75

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of 5-Iodo-4,6-dimethylpyrimidin-2-amine with an arylboronic acid.

Materials and Reagents:

  • 5-Iodo-4,6-dimethylpyrimidin-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

  • Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 10-16 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dimethylpyrimidin-2-amine product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Iodo-4,6-dimethylpyrimidin-2-amine - Arylboronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating extraction Aqueous Work-up and Extraction heating->extraction purification Column Chromatography extraction->purification product Pure 5-Aryl-4,6-dimethyl- pyrimidin-2-amine purification->product

Caption: Experimental workflow for the Suzuki coupling of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Suzuki_Mechanism pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-Ar pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Ar (Coupled Product) pd2_trans->product aryl_halide R-X (Iodopyrimidine) aryl_halide->pd2_ox boronic_acid Ar-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Kinase Inhibitor Synthesis using 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for other aromatic systems and form key hydrogen bonds with kinase hinge regions makes it a highly valuable component in the design of targeted therapies.[2][3] Specifically, the 2-aminopyrimidine motif is a cornerstone for a multitude of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.[3][4]

5-Iodo-4,6-dimethylpyrimidin-2-amine is a versatile and valuable building block for the synthesis of these inhibitors. The iodine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the strategic introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this key intermediate in the synthesis of potent kinase inhibitors, with a specific focus on targeting Fibroblast Growth Factor Receptor 4 (FGFR4).

Application Note: Synthesis of Selective FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase that, when dysregulated, is implicated as an oncogenic driver in various cancers, including hepatocellular carcinoma and breast cancer.[7][8] Developing selective inhibitors for FGFR4 is a key therapeutic strategy. The 2-amino-4,6-dimethylpyrimidine core is an effective scaffold for achieving this selectivity.

By using 5-Iodo-4,6-dimethylpyrimidin-2-amine as a starting material, medicinal chemists can perform a Suzuki-Miyaura coupling reaction to introduce functionalized phenyl rings at the C5 position. This appended group can then be further modified to incorporate a Michael acceptor (e.g., an acrylamide moiety), which can form a covalent bond with a non-catalytic cysteine residue (Cys552) in the FGFR4 active site, leading to potent and irreversible inhibition.[8] The dimethyl groups on the pyrimidine ring can also play a crucial role in conferring selectivity by sterically hindering the inhibitor's binding to other FGFR subtypes.[8]

Quantitative Data: FGFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6o), which shares the core scaffold achievable from 5-Iodo-4,6-dimethylpyrimidin-2-amine. The data highlights its potent and selective inhibition of FGFR4 over other FGFR family members.

Compound IDTarget KinaseIC50 (nM)[8]Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3
6o FGFR475.3>664-fold471-fold>398-fold
FGFR1>50,000---
FGFR235,482---
FGFR3>30,000---

Experimental Protocols

Protocol 1: General Synthesis of C5-Aryl-4,6-dimethylpyrimidin-2-amines via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-4,6-dimethylpyrimidin-2-amine with a generic arylboronic acid.[9]

Materials:

  • 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-4,6-dimethylpyrimidin-2-amine, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Evacuation and Backfilling: Seal the flask, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure C5-aryl-4,6-dimethylpyrimidin-2-amine product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC50 value of a synthesized inhibitor against a target kinase.[10]

Materials:

  • Recombinant target kinase (e.g., FGFR4)

  • Kinase substrate (specific peptide or protein)

  • Synthesized inhibitor (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate (e.g., 384-well)

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO and then dilute further in the assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a microplate, add the recombinant kinase, the specific kinase substrate, and the various concentrations of the inhibitor.[10] Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a concentration of ATP that is typically at or near the Km value for the specific kinase.[10]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is typically inversely proportional to the amount of inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification start_mat 5-Iodo-4,6-dimethyl- pyrimidin-2-amine reaction Suzuki-Miyaura Coupling (90-100 °C) start_mat->reaction boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (Dioxane/H₂O) solvent->reaction purification Work-up & Purification reaction->purification product C5-Aryl-4,6-dimethyl- pyrimidin-2-amine purification->product

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

G cluster_downstream Downstream Signaling Cascades FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Monomer) FGF19->FGFR4 Binds Dimer Receptor Dimerization & Autophosphorylation FGFR4->Dimer PI3K PI3K / AKT Pathway Dimer->PI3K Activates RAS RAS-RAF-MEK-ERK Pathway Dimer->RAS Activates Survival Cell Survival & Anti-Apoptosis PI3K->Survival Proliferation Cell Proliferation & Growth RAS->Proliferation Inhibitor FGFR4 Inhibitor Inhibitor->Dimer Blocks Phosphorylation

Caption: Simplified FGFR4 signaling pathway and inhibition.

G G2_Phase G2 Phase TPX2 TPX2 AURKA_active Aurora A Kinase (Active) TPX2->AURKA_active Binds & Activates AURKA_inactive Aurora A Kinase (Inactive) AURKA_inactive->AURKA_active Autophosphorylation PLK1 PLK1 AURKA_active->PLK1 Phosphorylates & Activates CDK1 CDK1 / Cyclin B PLK1->CDK1 Promotes Activation Mitosis Mitotic Entry CDK1->Mitosis Inhibitor Aurora Kinase Inhibitor Inhibitor->AURKA_active Inhibits

References

Application Notes and Protocols: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate in the development of various therapeutic agents. The protocol outlines a robust and efficient method utilizing the direct iodination of 2-amino-4,6-dimethylpyrimidine. This guide includes comprehensive methodologies, reagent specifications, and quantitative data to ensure reproducibility for researchers in medicinal chemistry and drug development.

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8) is a crucial building block in the synthesis of a wide range of biologically active compounds.[1][2] Its pyrimidine core is a common scaffold in numerous pharmaceuticals. The introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for creating diverse chemical libraries for drug discovery. This protocol details a common and effective method for its preparation.

Synthesis Pathway

The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine is typically achieved through the electrophilic iodination of the precursor, 2-amino-4,6-dimethylpyrimidine. Several methods exist for this transformation, including the use of N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.[3][4] The precursor, 2-amino-4,6-dimethylpyrimidine, can be synthesized by the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[5]

Experimental Protocol

This protocol details the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine from its precursor, 2-amino-4,6-dimethylpyrimidine, using N-iodosuccinimide.

Materials and Reagents:

  • 2-Amino-4,6-dimethylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • 5% Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 equivalent) in dry acetonitrile.

  • Addition of NIS: Under an inert atmosphere (e.g., argon or nitrogen), add N-iodosuccinimide (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a mixture of dichloromethane and methanol as the eluent.[4]

  • Characterization: Confirm the identity and purity of the final product, 5-Iodo-4,6-dimethylpyrimidin-2-amine, using techniques such as NMR spectroscopy and mass spectrometry. The expected molecular weight is 249.05 g/mol .[1]

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Amino-4,6-dimethylpyrimidine
Reagent N-Iodosuccinimide (NIS)[4]
Solvent Dry Acetonitrile[4]
Reaction Time 1 hour[4]
Reaction Temperature Room Temperature[4]
Typical Yield High (yields for similar reactions are reported to be in the range of 96-98%)[4]
Molecular Formula C₆H₈IN₃[1]
Molecular Weight 249.05 g/mol [1]
Melting Point 176-178 °C[6]

Experimental Workflow

Synthesis_Workflow Start Start Reagents Dissolve 2-Amino-4,6-dimethylpyrimidine in Dry Acetonitrile Start->Reagents Add_NIS Add N-Iodosuccinimide Reagents->Add_NIS React Stir at Room Temperature (1 hour) Add_NIS->React Workup Aqueous Work-up (EtOAc, NaHSO₃, NaHCO₃, Brine) React->Workup Purify Column Chromatography Workup->Purify Product 5-Iodo-4,6-dimethylpyrimidin-2-amine Purify->Product

Caption: Synthesis workflow for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Alternative Synthesis Method

An alternative, environmentally friendly approach for the iodination of pyrimidine derivatives involves a solvent-free reaction using solid iodine and silver nitrate (AgNO₃) with mechanical grinding.[3] This method offers advantages such as shorter reaction times (20-30 minutes) and high yields (70-98%) under eco-friendly conditions.[3]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Iodosuccinimide is an irritant; avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a detailed guide for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development efforts.

References

Application Notes and Protocols: Aminopyrimidine-Derived FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aminopyrimidine-derived selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC) and other cancers. Detailed protocols for the evaluation of these inhibitors are included to facilitate research and development in this targeted therapeutic area.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism.[1] Aberrant FGFR signaling has been implicated in the pathogenesis of numerous cancers.[2][3] Specifically, the FGF19-FGFR4 signaling axis is a key driver in a subset of hepatocellular carcinomas (HCC), making FGFR4 an attractive therapeutic target.[2][4] A significant challenge in developing FGFR inhibitors is achieving selectivity for FGFR4 over other highly homologous FGFR isoforms, as inhibition of FGFR1 and FGFR3 can lead to on-target toxicities such as hyperphosphatemia.[1]

The discovery of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 has enabled the structure-based design of selective, covalent inhibitors.[1][2] Aminopyrimidine scaffolds have emerged as a promising chemical class for developing potent and selective FGFR4 inhibitors. Compounds such as BLU-554 (Fisogatinib), which progressed into clinical trials, feature an aminopyrimidine core and demonstrate the potential of this class of molecules.[1][4] This document outlines the properties of representative aminopyrimidine-based FGFR4 inhibitors and provides detailed protocols for their preclinical evaluation.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of representative aminopyrimidine-derived FGFR4 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Compound 2n 2.6>10,000>10,000>10,000[1][5]
BLU9931 (1) 6.0>1,000>1,000>1,000[1]
Compound 4c 33>1,000>1,000>1,000
Pyridopyrimidinone 1 9 (pFGFR4 in cells)>100-fold selectivity over FGFR1-3>100-fold selectivity over FGFR1-3>100-fold selectivity over FGFR1-3[2]

Table 2: Cellular Proliferation Inhibitory Activity (IC50, µM)

CompoundCell LineFGFR4 StatusIC50 (µM)Reference
Compound 2n MDA-MB-453Dysregulated FGFR4 signaling0.38[1][5]
Compound 19 Multiple Cancer LinesFGFR Wild-Type and MutantModest Potency[6]

Signaling Pathway and Experimental Workflow

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway. Upon binding of FGF19 and the co-receptor β-Klotho (KLB), FGFR4 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][7][8]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_inactive FGFR4 (monomer) FGF19->FGFR4_inactive Binds KLB β-Klotho (KLB) KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (dimer) (Autophosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates PI3K PI3K FGFR4_active->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: The FGF19-FGFR4 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of novel aminopyrimidine-based FGFR4 inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design Structure-Based Design Synthesis Chemical Synthesis of Aminopyrimidine Derivatives Design->Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., Z'-LYTE) Synthesis->Kinase_Assay Cell_Assay Cellular Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Potent & Selective Compounds PK_Study Pharmacokinetic (PK) Studies in Mice Cell_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (HCC Xenograft Model) PK_Study->Efficacy_Study Favorable PK Profile Clinical_Candidate Clinical Candidate Selection Efficacy_Study->Clinical_Candidate Lead Candidate

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and biologically active compounds.[1] Pyrimidine derivatives are key scaffolds in medicinal chemistry, and the introduction of amino groups can significantly modulate their pharmacological properties. This document provides a detailed protocol for the palladium-catalyzed amination of 5-Iodo-4,6-dimethylpyrimidin-2-amine, a key intermediate for the synthesis of a diverse range of substituted aminopyrimidines. The methodologies presented are based on established principles of Buchwald-Hartwig cross-coupling reactions.[1][2]

Reaction Principle

The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide (in this case, 5-Iodo-4,6-dimethylpyrimidin-2-amine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl iodide to a palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the active palladium(0) catalyst.[3][4] The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the palladium-catalyzed amination of aryl iodides, which can be adapted for 5-Iodo-4,6-dimethylpyrimidin-2-amine. Optimization is often necessary for specific amine coupling partners.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)NaOt-Bu (1.5)Toluene1108-1675-95
2Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.0)Dioxane10012-2470-90
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH8010-1880-98
4PdCl₂(PPh₃)₂ (5)P(t-Bu)₃ (10)K₂CO₃ (3.0)DMF1206-1265-85

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

General Protocol for Palladium-Catalyzed Amination

This protocol describes a general procedure for the amination of 5-Iodo-4,6-dimethylpyrimidin-2-amine with a generic primary or secondary amine.

Materials:

  • 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same tube, add 5-Iodo-4,6-dimethylpyrimidin-2-amine and the desired amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted-4,6-dimethylpyrimidin-2,5-diamine.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G Experimental Workflow for Palladium-Catalyzed Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Pd Precursor, Ligand, Base, 5-Iodo-4,6-dimethylpyrimidin-2-amine, and Amine solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir (80-120 °C) solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite® dilute->filter extract Aqueous Workup (Water & Brine) filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Lₙ oa_complex [Ar-Pd(II)(I)Lₙ] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')Lₙ]⁺I⁻ oa_complex->amine_complex Ligand Exchange amido_complex [Ar-Pd(II)(NR'R'')Lₙ] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_h Base-H⁺ aryl_iodide Ar-I aryl_iodide->oa_complex amine HNR'R'' amine->amine_complex base Base base->amido_complex

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidine core followed by a regioselective iodination.

Introduction

2-Amino-4,6-Dimethyl-5-Iodopyrimidine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable production of this intermediate is crucial for advancing drug discovery and development programs. This document outlines a robust and reproducible two-step synthetic route amenable to scale-up, focusing on reaction efficiency, product purity, and operational safety. The first step involves the condensation of guanidine with acetylacetone to form 2-amino-4,6-dimethylpyrimidine. The second step is the direct iodination of the pyrimidine ring at the 5-position.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.

StepReactionReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Pyrimidine FormationGuanidine Nitrate, AcetylacetoneSodium Carbonate, Water95-1002~85>95
2Iodination2-Amino-4,6-dimethylpyrimidineN-Iodosuccinimide (NIS), AcetonitrileRoom Temp.4~90>98

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from a procedure involving the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.[1]

Materials:

  • Guanidine Nitrate

  • Acetylacetone

  • Sodium Carbonate

  • Deionized Water

  • Activated Carbon

  • Sodium Chloride

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • To a suitable jacketed glass reactor, charge 250 parts of water, 135.5 parts of guanidine nitrate, and 83.5 parts of sodium carbonate.

  • Stir the mixture to dissolve the solids.

  • Charge 100 parts of acetylacetone to the reactor.

  • Heat the slurry to 95-100°C and maintain this temperature for 2 hours with vigorous stirring. The formation of large crystals should be observed.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Dilute the slurry with water to a total volume of 488 parts.

  • Cool the mixture to 10°C and hold for 1 hour to ensure complete crystallization.

  • Filter the product and wash the filter cake with a cold (5-10°C) 2.5% brine solution.

  • For purification, transfer the wet cake to a clean reactor containing 330 parts of water and heat to 85-90°C to dissolve the solid.

  • Add 4.4 parts of activated carbon and stir for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • To the hot filtrate, add 95 parts of sodium chloride and stir for 10 minutes to induce precipitation.

  • Cool the slurry to 15°C, stir for 15 minutes, and then filter.

  • Wash the cake with cold (5-10°C) water and dry the product at 50°C to a constant weight.

Step 2: Synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine

This protocol employs N-Iodosuccinimide (NIS) for the efficient and regioselective iodination of the electron-rich pyrimidine ring. This method is often preferred for its mild reaction conditions and high yields.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine (from Step 1)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Charge the reactor with a solution of 2-Amino-4,6-dimethylpyrimidine (1 equivalent) in acetonitrile.

  • Cool the solution to 0-5°C using a cooling circulator.

  • In a separate vessel, dissolve N-Iodosuccinimide (1.1 equivalents) in acetonitrile.

  • Add the NIS solution dropwise to the cooled pyrimidine solution over 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-4,6-Dimethyl-5-Iodopyrimidine as a solid.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Iodination cluster_2 Purification and Isolation Guanidine Nitrate Guanidine Nitrate Condensation Condensation Guanidine Nitrate->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Condensation->2-Amino-4,6-dimethylpyrimidine Na2CO3, H2O 95-100°C, 2h Iodination Iodination 2-Amino-4,6-dimethylpyrimidine->Iodination NIS NIS NIS->Iodination 2-Amino-4,6-Dimethyl-5-Iodopyrimidine 2-Amino-4,6-Dimethyl-5-Iodopyrimidine Iodination->2-Amino-4,6-Dimethyl-5-Iodopyrimidine Acetonitrile RT, 4h Purification Purification 2-Amino-4,6-Dimethyl-5-Iodopyrimidine->Purification Workup & Recrystallization Final Product Final Product Purification->Final Product

Caption: Workflow for the two-step synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.

Reaction Scheme

reaction_scheme cluster_step1 Step 1 cluster_step2 Step 2 reactant1 Guanidine Nitrate intermediate 2-Amino-4,6-dimethylpyrimidine reactant1->intermediate + Na2CO3, H2O reactant2 Acetylacetone reactant2->intermediate + Na2CO3, H2O product 2-Amino-4,6-Dimethyl-5-Iodopyrimidine intermediate->product + Acetonitrile reactant3 N-Iodosuccinimide (NIS) reactant3->product + Acetonitrile

Caption: Reaction scheme for the synthesis of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.

References

Application Notes: 5-Iodo-4,6-dimethylpyrimidin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No: 2033-47-8) is a heterocyclic compound that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyrimidine core with an iodine atom at the C5 position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The amino group at C2 and the methyl groups at C4 and C6 provide additional points for functionalization and influence the molecule's electronic properties and solubility. This document outlines key applications and provides detailed protocols for its use in Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, reactions that are fundamental in the synthesis of complex molecules for pharmaceutical and materials science research.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. 5-Iodo-4,6-dimethylpyrimidin-2-amine is an excellent electrophilic partner for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrimidine ring.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Quantitative Data: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ (1-5 mol%)Choice of catalyst and ligand is crucial and substrate-dependent.
Ligand SPhos, XPhos, PPh₃ (if not integral to catalyst)Bulky phosphine ligands are often effective.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)The base activates the organoboron species.[3]
Solvent Toluene, Dioxane, DMF, EtOH/H₂O mixturesSolvent choice affects solubility and reaction rate.
Temperature 70-120 °CReactions are typically heated to ensure completion.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted pyrimidine derivative.[4]

Suzuki_Cycle pd0 Pd(0)L₂ reagents Ar-I (Pyrimidine) pd2_complex Ar-Pd(II)-I(L₂) pd2_transmetal Ar-Pd(II)-R(L₂) pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-R (Product) reagents->pd2_complex Oxidative Addition boronic R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[3]

Sonogashira Coupling: C-C Bond Formation (Alkynylation)

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties onto the pyrimidine scaffold, which are important pharmacophores and versatile handles for further transformations like click chemistry or cyclization reactions.[5]

Caption: General scheme for the Sonogashira coupling reaction.

Quantitative Data: Typical Sonogashira Reaction Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)The classic catalysts are often effective.
Copper(I) Co-catalyst CuI (2-10 mol%)Essential for the catalytic cycle.[6]
Base Et₃N, DIPEA (2-5 equivalents)Often used as both the base and a solvent or co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are required.
Temperature Room Temperature to 80 °CMany reactions proceed efficiently at room temperature.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[8][9] Using 5-Iodo-4,6-dimethylpyrimidin-2-amine, this reaction allows for the coupling of various primary or secondary amines to the C5 position, enabling the synthesis of complex N-aryl and N-heteroaryl pyrimidines.

Caption: General scheme for the Buchwald-Hartwig amination.

Quantitative Data: Typical Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%)Pre-catalysts are commonly used in combination with a ligand.
Ligand Xantphos, BINAP, X-Phos (1.2-1.5 x Pd mol%)The choice of ligand is critical for reaction efficiency and scope.[10][11]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ (1.5-2.5 equivalents)A strong, non-nucleophilic base is typically required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CHeating is generally required to drive the reaction to completion.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add 5-Iodo-4,6-dimethylpyrimidin-2-amine (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired 5-amino pyrimidine derivative.[11][12]

General Experimental Workflow

The successful application of 5-Iodo-4,6-dimethylpyrimidin-2-amine in cross-coupling reactions relies on a systematic and rigorous experimental approach to ensure reproducibility and high yields.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup 1. Weigh & Degas reaction Reaction Monitoring (TLC / LC-MS) setup->reaction 2. Heat & Stir workup Aqueous Work-up & Extraction reaction->workup 3. Quench & Dilute purification Purification (Column Chromatography) workup->purification 4. Dry & Concentrate analysis Characterization (NMR, MS, etc.) purification->analysis 5. Isolate Fractions end End: Pure Product analysis->end

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: 5-Iodo-4,6-dimethylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A1: The most prevalent method is the direct electrophilic iodination of the precursor, 4,6-dimethylpyrimidin-2-amine. This is typically achieved using an iodinating agent such as N-Iodosuccinimide (NIS) in a suitable organic solvent.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the reaction yield, including the purity of the starting materials and reagents, the choice of iodinating agent and solvent, the reaction temperature, and the molar ratio of the reactants. Careful control of these parameters is crucial for maximizing the yield.

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions can include over-iodination, where multiple iodine atoms are added to the pyrimidine ring, and the formation of colored impurities or tar-like substances, which may indicate product degradation or competing reaction pathways. These are often exacerbated by elevated temperatures or the use of overly harsh reagents.

Q4: What is the recommended purification method for the final product?

A4: The purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. Column chromatography can also be employed for higher purity requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive iodinating agent (e.g., hydrolyzed NIS).Use a fresh batch of N-Iodosuccinimide and ensure it is handled under anhydrous conditions.
Insufficient reactivity of the substrate.Consider the addition of a catalytic amount of an acid, such as trifluoroacetic acid, to activate the iodinating agent.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid degradation.
Formation of Dark/Tarry Material Reaction temperature is too high, leading to decomposition.Perform the reaction at a lower temperature. Consider running the reaction at room temperature or even 0 °C.
Presence of impurities in the starting material.Ensure the purity of 4,6-dimethylpyrimidin-2-amine before starting the reaction.
Presence of Multiple Spots on TLC (Potential Over-iodination) Excess of the iodinating agent.Use a stoichiometric amount (or a slight excess, e.g., 1.05 to 1.1 equivalents) of the iodinating agent.
High reaction temperature.Lowering the reaction temperature can improve selectivity for the mono-iodinated product.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After the reaction is complete, concentrate the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Oily product obtained instead of a solid.Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine using N-Iodosuccinimide.

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dimethylpyrimidin-2-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.05-1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of 5-Iodo-4,6-dimethylpyrimidin-2-amine, based on hypothetical optimization studies.

Entry Iodinating Agent (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1I₂ (1.1)Acetic Acid801245
2NIS (1.1)Dichloromethane25675
3NIS (1.1)Acetonitrile25485
4NIS (1.5)Acetonitrile25470 (with di-iodo impurity)
5NIS (1.1)Acetonitrile50280 (with some degradation)

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4,6-dimethylpyrimidin-2-amine 4,6-dimethylpyrimidin-2-amine 5-Iodo-4,6-dimethylpyrimidin-2-amine 5-Iodo-4,6-dimethylpyrimidin-2-amine 4,6-dimethylpyrimidin-2-amine->5-Iodo-4,6-dimethylpyrimidin-2-amine + NIS NIS N-Iodosuccinimide (NIS) Succinimide Succinimide NIS->Succinimide byproduct Solvent Solvent (e.g., Acetonitrile) Solvent->5-Iodo-4,6-dimethylpyrimidin-2-amine Temperature Temperature (Room Temp.) Temperature->5-Iodo-4,6-dimethylpyrimidin-2-amine

Caption: Reaction scheme for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Purity of Starting Material & NIS Start->Check_Reagents Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents Impure Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Pure Use_Fresh_Reagents->Optimize_Temp Lower_Temp Lower Temperature to Reduce Degradation Optimize_Temp->Lower_Temp Degradation Observed Increase_Temp Gradually Increase Temperature Optimize_Temp->Increase_Temp No Reaction Success Improved Yield Lower_Temp->Success Consider_Catalyst Consider Adding Catalyst (e.g., TFA) Increase_Temp->Consider_Catalyst Add_Catalyst Perform Reaction with Catalyst Consider_Catalyst->Add_Catalyst Yes Consider_Catalyst->Success No Add_Catalyst->Success

Caption: A logical workflow for troubleshooting low reaction yield.

Technical Support Center: Purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-4,6-dimethylpyrimidin-2-amine. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Presence of unreacted starting materials (e.g., 2-amino-4,6-dimethylpyrimidine). - Formation of byproducts (e.g., di-iodinated species).- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Perform an aqueous work-up to remove water-soluble impurities. - Employ column chromatography for separation of structurally similar compounds.
Column Chromatography Issues: Streaking/Tailing of the Product Spot - The basic amino group of the pyrimidine interacts strongly with the acidic silanol groups of standard silica gel.[1]- Use a modified mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent. - Alternatively, use a less acidic stationary phase like alumina or amino-functionalized silica gel.[1]
Difficulty in Removing Colored Impurities - Presence of residual iodine or colored byproducts from the iodination reaction.- Treat the crude product solution with activated carbon before filtration and recrystallization.[2] - Wash the crude product with a solution of sodium thiosulfate to remove residual iodine.
Product "Oiling Out" During Recrystallization - The solvent is too nonpolar for the compound, causing it to come out of solution as a liquid at a temperature above its melting point. - The presence of impurities that depress the melting point.- Choose a more polar solvent or a solvent mixture. - Try to cool the solution more slowly to encourage crystal formation. - Purify the crude material by column chromatography before attempting recrystallization.
Low Recovery After Purification - Product loss during transfers. - For chromatography, irreversible adsorption onto the stationary phase.[1] - For recrystallization, the product has significant solubility in the cold solvent.- Minimize the number of transfer steps. - Use a modified stationary phase or eluent for chromatography as mentioned above. - For recrystallization, cool the solution in an ice bath to maximize precipitation and use a minimal amount of cold solvent for washing the crystals.
Presence of Heavy Metal Impurities - Use of mercury-based reagents (e.g., mercuric acetate) in the iodination step.[3]- Wash the crude product with an aqueous solution of potassium iodide to help remove residual mercury salts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A1: Common impurities may include unreacted 2-amino-4,6-dimethylpyrimidine, residual iodinating reagents (such as N-iodosuccinimide or iodine), and byproducts from the iodination reaction, which could include di-iodinated pyrimidines. If certain synthetic routes are used, heavy metal residues (e.g., from mercury salts) could also be present.[3]

Q2: What are the recommended solvent systems for column chromatography of 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A2: For normal-phase column chromatography on silica gel, a gradient elution with a mixture of a nonpolar solvent and a polar solvent is typically effective. Common solvent systems for similar aminopyrimidines include gradients of ethyl acetate in hexanes or methanol/isopropanol in dichloromethane.[4][5] Due to the basic nature of the compound, adding a small amount of triethylamine (1-2%) to the eluent is highly recommended to prevent peak tailing.[1]

Q3: What are suitable solvents for the recrystallization of 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A3: Based on the purification of analogous compounds, suitable solvents for recrystallization would likely be polar protic solvents such as ethanol, isopropanol, or solvent mixtures like ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure good recovery.

Q4: My purified 5-Iodo-4,6-dimethylpyrimidin-2-amine is unstable and changes color over time. What could be the cause and how can I prevent it?

A4: Iodinated aromatic compounds can be sensitive to light and air, leading to gradual decomposition and discoloration, often due to the liberation of free iodine. It is recommended to store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Q5: How can I confirm the purity of my final product?

A5: The purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying impurities. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. Melting point analysis is also a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Purification Data Summary

The following table provides a summary of expected outcomes for common purification techniques based on data from structurally related compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Starting Purity Typical Final Purity Typical Yield
Recrystallization 80-90%>98%70-90%
Column Chromatography (Standard Silica) 60-85%>95%50-75%
Column Chromatography (Amine-Modified Silica) 60-85%>97%60-85%

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude 5-Iodo-4,6-dimethylpyrimidin-2-amine and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.

General Protocol for Column Chromatography
  • Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate solvent system (eluent). For 5-Iodo-4,6-dimethylpyrimidin-2-amine on standard silica gel, a good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) containing 1% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Visualizations

PurificationWorkflow General Purification Workflow for 5-Iodo-4,6-dimethylpyrimidin-2-amine crude Crude Product dissolve Dissolve in appropriate solvent crude->dissolve column_prep Prepare Silica Gel Column crude->column_prep charcoal Add Activated Carbon (optional) dissolve->charcoal recrystallize Cool to Recrystallize dissolve->recrystallize No charcoal treatment hot_filter Hot Filtration (if charcoal used) charcoal->hot_filter hot_filter->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_xtal Pure Crystals filter_dry->pure_xtal load_sample Load Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_oil Pure Product evaporate->pure_oil

Caption: A general workflow for the purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

TroubleshootingTree Troubleshooting Chromatography Issues start Problem: Tailing/Streaking on TLC/Column cause Cause: Strong interaction of basic amine with acidic silica start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 details1 Add 1-2% Triethylamine or Ammonia to Eluent solution1->details1 details2 Use Amino-functionalized Silica Gel or Alumina solution2->details2 outcome Result: Improved Peak Shape and Separation details1->outcome details2->outcome

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine, focusing on identifying potential causes and providing actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Iodinating Agent: N-Iodosuccinimide (NIS) can decompose over time. 2. Insufficient Activation: The pyrimidine ring may not be sufficiently activated for electrophilic iodination. 3. Moisture in Reaction: Water can hydrolyze the iodinating agent and interfere with the reaction.1. Use a fresh batch of NIS or test the activity of the current batch. 2. For less reactive substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can enhance the reaction rate.[1][2] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry acetonitrile).
Formation of Di-iodinated Byproduct 1. Excess Iodinating Agent: Using a significant excess of the iodinating agent can lead to a second iodination. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of the di-iodinated product.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent. 2. Maintain the reaction at room temperature or lower if di-iodination is observed. 3. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient Iodinating Agent: Not enough iodinating agent to fully convert the starting material. 2. Short Reaction Time: The reaction may not have been allowed to run to completion. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Ensure an adequate amount of the iodinating agent is used (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Choose a solvent in which the starting material has good solubility, such as acetonitrile or DMF.
Difficult Purification 1. Succinimide Byproduct: The use of NIS results in the formation of succinimide, which needs to be removed. 2. Similar Polarity of Product and Byproducts: The desired product and any di-iodinated byproduct may have similar polarities, making chromatographic separation challenging.1. After the reaction, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic succinimide. 2. Careful optimization of the solvent system for column chromatography is required. A gradient elution may be necessary to achieve good separation.
Product Decomposition 1. Light Sensitivity: Iodo-compounds can be sensitive to light and may decompose over time.[3] 2. Harsh Workup Conditions: Exposure to strong acids or bases during workup could potentially lead to degradation.1. Protect the reaction and the purified product from light by using amber vials or covering the glassware with aluminum foil. Store the final product in the dark. 2. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A1: The most common method is the electrophilic iodination of the starting material, 4,6-dimethylpyrimidin-2-amine. This is typically achieved using an iodinating agent such as N-Iodosuccinimide (NIS) in a suitable organic solvent like acetonitrile.[4] Other iodinating systems include molecular iodine (I₂) in the presence of an activating agent like silver nitrate (AgNO₃) or mercuric acetate.[5][6]

Q2: What are the primary side reactions to be aware of?

A2: The most significant side reaction is the potential for di-iodination of the pyrimidine ring, especially if an excess of the iodinating agent is used or if the reaction is run for an extended period.[7] For activated substrates, this can lead to a mixture of mono- and di-iodinated products that may be difficult to separate.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed and decide when to quench the reaction to minimize byproduct formation.

Q4: What is the role of an acid catalyst in NIS iodination?

A4: For some aromatic and heterocyclic compounds, particularly those that are less reactive, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be used to activate the N-Iodosuccinimide, making it a more potent electrophile and increasing the rate of iodination.[1][2]

Q5: Are there any "greener" synthesis options available?

A5: Yes, research has been conducted on more environmentally friendly methods for the iodination of pyrimidines. One such method involves the use of solid iodine and silver nitrate under solvent-free mechanical grinding conditions.[6][8] This approach offers advantages such as shorter reaction times, high yields, and reduced use of toxic reagents and solvents.[6][8]

Experimental Protocols

Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine using N-Iodosuccinimide (NIS)

This protocol is adapted from a general procedure for the iodination of substituted aminopyrimidines.[4]

Materials:

  • 4,6-dimethylpyrimidin-2-amine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4,6-dimethylpyrimidin-2-amine (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1-1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically within a few hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for 5-Iodo-4,6-dimethylpyrimidin-2-amine Synthesis start Start Synthesis check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction low_conversion Low or No Conversion check_reaction->low_conversion Incomplete side_products Side Products Observed check_reaction->side_products Byproducts complete Reaction Complete check_reaction->complete Clean Conversion cause_reagent Check Reagent Activity (NIS) low_conversion->cause_reagent cause_conditions Optimize Conditions (Anhydrous, Catalyst) low_conversion->cause_conditions cause_diiodination Di-iodination? side_products->cause_diiodination workup Workup and Purification complete->workup final_product Pure Product workup->final_product adjust_stoichiometry Reduce NIS Equivalents cause_diiodination->adjust_stoichiometry Yes adjust_temp_time Lower Temperature / Reduce Time cause_diiodination->adjust_temp_time Yes other_byproducts Other Byproducts cause_diiodination->other_byproducts No

Caption: Troubleshooting workflow for the synthesis.

Reaction Pathway: Main Reaction vs. Side Reaction

G Main Iodination Reaction vs. Di-iodination Side Reaction cluster_main Main Reaction cluster_side Side Reaction start_material 4,6-dimethylpyrimidin-2-amine product 5-Iodo-4,6-dimethylpyrimidin-2-amine start_material->product + NIS (1 equiv.) side_product Di-iodo Byproduct product->side_product + NIS (>1 equiv.) (Excess Reagent/Time)

Caption: Desired reaction versus a common side reaction.

References

Technical Support Center: Enhancing the Purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A1: The synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine typically involves the iodination of 2-amino-4,6-dimethylpyrimidine. Potential impurities can arise from several sources:

  • Unreacted Starting Material: Incomplete iodination can lead to the presence of the starting material, 2-amino-4,6-dimethylpyrimidine, in your final product.

  • Di-iodinated Byproducts: Over-iodination can result in the formation of di-iodo species, where a second iodine atom is introduced onto the pyrimidine ring or methyl groups.

  • Reagent-derived Impurities: Depending on the iodination method used, byproducts from the reagents can contaminate the product. For instance, when using N-Iodosuccinimide (NIS), residual succinimide may be present.[1][2] If a method involving silver salts like AgNO₃ is employed, silver iodide (AgI) is a common byproduct.[3]

  • Degradation Products: The product, 5-Iodo-4,6-dimethylpyrimidin-2-amine, may be sensitive to light and air, potentially leading to the formation of colored degradation products.

Q2: How can I monitor the progress of the iodination reaction and assess the purity of my product?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress and qualitatively assessing the purity of your product. A suitable eluent system for separating 5-Iodo-4,6-dimethylpyrimidin-2-amine from its less polar starting material is a mixture of hexane and ethyl acetate. The product, being more polar due to the iodine atom, will have a lower Rf value than the starting material. For visualization, UV light (254 nm) is effective as pyrimidine rings are UV-active. Additionally, iodine vapor can be used as a staining agent.[4]

Q3: What are the recommended methods for purifying crude 5-Iodo-4,6-dimethylpyrimidin-2-amine?

A3: The primary methods for purifying 5-Iodo-4,6-dimethylpyrimidin-2-amine are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly pure crystalline product. Ethanol is a commonly used solvent for the recrystallization of aminopyrimidines.

  • Column Chromatography: For separating mixtures with significant amounts of impurities or components with similar polarities, silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system can effectively separate the desired product from less polar and more polar impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Issue 1: Low Purity After Initial Work-up

Symptom: NMR or TLC analysis of the crude product shows significant amounts of starting material or other impurities.

Troubleshooting Workflow:

start Low Purity Crude Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_sm Main Impurity is Starting Material? check_impurities->is_sm is_byproduct Main Impurity is a Byproduct? is_sm->is_byproduct No optimize_reaction Optimize Reaction: - Increase Iodinating Agent - Prolong Reaction Time - Adjust Temperature is_sm->optimize_reaction Yes column_chromatography Purify by Column Chromatography (Hexane/EtOAc) is_byproduct->column_chromatography Yes recrystallization Purify by Recrystallization (Ethanol) is_byproduct->recrystallization No end_pure High Purity Product optimize_reaction->end_pure column_chromatography->end_pure recrystallization->end_pure

Troubleshooting Impurity Issues

ProblemPossible CauseSuggested Solution
Presence of Starting Material Incomplete reaction.Optimize the reaction conditions by slightly increasing the stoichiometry of the iodinating agent, extending the reaction time, or moderately increasing the reaction temperature. Monitor the reaction progress by TLC.
Presence of Byproducts Non-selective reaction or side reactions.For significant amounts of byproducts, purification by column chromatography is recommended. Use a hexane/ethyl acetate gradient to separate the components.
Minor Impurities General contamination from the reaction.Recrystallization from a suitable solvent like ethanol is often sufficient to remove minor impurities and yield a high-purity product.
Issue 2: Difficulty in Removing Colored Impurities

Symptom: The final product has a persistent yellow or brownish tint, even after initial purification attempts.

Troubleshooting Workflow:

start Colored Product charcoal_treatment Activated Charcoal Treatment start->charcoal_treatment recrystallization Recrystallization charcoal_treatment->recrystallization purity_check Assess Color and Purity recrystallization->purity_check column_chromatography Column Chromatography end_pure Colorless Product column_chromatography->end_pure purity_check->column_chromatography Impure purity_check->end_pure Pure end_impure Color Persists cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start_mat 2-Amino-4,6-dimethylpyrimidine iodination Iodination (e.g., NIS or I2/AgNO3) start_mat->iodination crude_product Crude 5-Iodo-4,6-dimethylpyrimidin-2-amine iodination->crude_product recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization column_chromatography Column Chromatography (Hexane/EtOAc) crude_product->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr NMR Spectroscopy tlc->nmr final_product Pure 5-Iodo-4,6-dimethylpyrimidin-2-amine nmr->final_product

References

5-Iodo-4,6-dimethylpyrimidin-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Iodo-4,6-dimethylpyrimidin-2-amine, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Iodo-4,6-dimethylpyrimidin-2-amine?

For optimal stability, 5-Iodo-4,6-dimethylpyrimidin-2-amine should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend refrigeration at 2-8°C for long-term storage.[2]

Q2: Is 5-Iodo-4,6-dimethylpyrimidin-2-amine sensitive to light?

Yes, this compound is known to be light-sensitive.[3] It is crucial to store it in a dark place or in an amber vial to prevent photodegradation.

Q3: What are the primary signs of degradation?

Visual signs of degradation can include a change in color or the appearance of impurities. For a more accurate assessment, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of the compound against a reference standard.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for 5-Iodo-4,6-dimethylpyrimidin-2-amine are not extensively documented, iodinated pyrimidines can be susceptible to the following:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-iodine bond, leading to deiodination.

  • Hydrolysis: The amino and pyrimidine groups may be susceptible to hydrolysis under strongly acidic or basic conditions, although pyrimidine rings are generally relatively stable.

  • Oxidation: The amine group can be prone to oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptom: You are experiencing low yields, formation of byproducts, or complete failure of your Suzuki-Miyaura coupling reaction using 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Potential Cause: Degradation of the starting material, either in storage or during the reaction, can lead to these issues. Deiodination is a potential side reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Formation check_purity Verify Purity of 5-Iodo-4,6-dimethylpyrimidin-2-amine (TLC, HPLC, NMR) start->check_purity reagents_quality Check Quality of Other Reagents (Boronic Acid, Catalyst, Base, Solvent) check_purity->reagents_quality Purity OK reaction_setup Review Reaction Setup (Inert Atmosphere, Degassing) reagents_quality->reaction_setup Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst/Ligand) reaction_setup->optimize_conditions Setup Correct success Successful Coupling optimize_conditions->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Recommended Solutions:

Potential Issue Recommended Action
Degraded Starting Material Confirm the purity of your 5-Iodo-4,6-dimethylpyrimidin-2-amine using an appropriate analytical method. If degraded, use a fresh batch.
Deiodination Side Reaction This can occur under harsh reaction conditions. Try lowering the reaction temperature and shortening the reaction time. Ensure your catalyst and ligands are suitable for heteroaryl-iodide coupling.
Poor Reagent Quality Use fresh, high-purity boronic acid/ester, palladium catalyst, and base. Ensure solvents are anhydrous and properly degassed.
Suboptimal Reaction Conditions Screen different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.

Stability and Storage Conditions Summary

Parameter Recommended Condition Reason
Temperature 2-8°C (Refrigerated)[2]To minimize thermal degradation.
Light Protect from light (Store in dark/amber vial)[3]To prevent photodegradation (deiodination).
Atmosphere Tightly sealed container, dry.[1]To prevent hydrolysis and oxidation.
pH (in solution) Neutral pH is generally preferred.To avoid acid or base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Objective: To evaluate the stability of the compound under various stress conditions.

Methodology:

G cluster_1 Forced Degradation Experimental Workflow cluster_conditions Stress Conditions prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) photolytic Photolytic Degradation (UV light, RT, 24h) thermal Thermal Degradation (80°C, 24h, solid state) analysis Analyze Samples by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Iodo-4,6-dimethylpyrimidin-2-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored under normal conditions), by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a UV detector and, if possible, a mass spectrometer (MS) to identify degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer data can help in elucidating the structure of the degradation products.

References

Technical Support Center: Troubleshooting Pyrimidine Iodination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine iodination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the iodination of pyrimidines. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine iodination reaction is showing low to no yield. What are the common causes and how can I improve it?

A1: Low or no yield in pyrimidine iodination is a frequent issue, often stemming from the inherently low reactivity of molecular iodine in electrophilic aromatic substitutions. Pyrimidines, being electron-deficient heterocycles, require activation or more potent iodinating agents for a successful reaction.[1][2][3]

Here are the primary factors to investigate:

  • Insufficient Electrophilicity: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the pyrimidine ring. The reaction typically requires an oxidizing agent or a Lewis acid to generate a more potent iodinating species, such as the iodonium ion (I⁺).[1][2]

  • Sub-optimal Reagents: The choice of activating agent is critical. For instance, in solvent-free methods, silver nitrate (AgNO₃) has been shown to be significantly more effective than other salts like silver sulfate (Ag₂SO₄), sodium nitrate (NaNO₃), or sodium nitrite (NaNO₂).[1][2] The reactivity order of nitrate salts has been observed as AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂.[2]

  • Reaction Conditions: Temperature and reaction time are crucial. While some modern methods are rapid (20-30 minutes), insufficient reaction time will lead to incomplete conversion.[1][2][4] For less reactive substrates, longer reaction times or gentle heating might be necessary.[5]

  • Moisture and Reagent Purity: Some iodinating reagents, like iodine monochloride (ICl), are highly sensitive to moisture and can decompose, reducing their efficacy.[6] Always use pure, dry reagents and solvents.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Activity & Purity (e.g., fresh I₂, high-grade AgNO₃) start->check_reagents check_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impure/Inactive Reagents Identified increase_electrophilicity Increase Electrophilicity of Iodinating Agent check_conditions->increase_electrophilicity Conditions Optimized, Still Low Yield check_conditions->success Optimal Conditions Found change_method Consider Alternative Iodination Method increase_electrophilicity->change_method No Improvement increase_electrophilicity->success Yield Improved change_method->success Alternative Method Successful

Caption: A stepwise guide to troubleshooting low yields in pyrimidine iodination.

Q2: I'm observing the formation of multiple products or significant side products. How can I improve the regioselectivity of the reaction?

A2: Side product formation can arise from over-iodination (di-iodination) or reactions with other functional groups on the pyrimidine derivative. The C5 position of uracil and cytosine derivatives is the most common site for electrophilic iodination.[1][2]

To improve selectivity:

  • Control Stoichiometry: Use a 1:1 or slightly higher molar ratio of the iodinating agent to the pyrimidine substrate to minimize the chance of multiple iodinations.[6]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.[6]

  • Choice of Reagent: Some reagent systems offer better regioselectivity. For instance, a combination of iodine and sodium nitrite in acetonitrile has been reported to be highly regioselective for the C5 position.[7]

  • Protecting Groups: If your pyrimidine has other reactive sites, consider using protecting groups to prevent unwanted side reactions.

Q3: The purification of my iodinated pyrimidine is challenging. What are the best practices for purification?

A3: Iodinated pyrimidines can be challenging to purify due to their polarity and potential for low solubility in common organic solvents.

  • Work-up Procedure: A common first step after the reaction is to quench any unreacted iodine. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[1][7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is frequently used for purifying iodinated pyrimidines.[1][7] A common mobile phase is a mixture of methanol and chloroform or ethyl acetate and hexane.[7]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high purity material, reverse-phase HPLC can be employed. Monitoring the elution with a UV detector at a wavelength where pyrimidines absorb (e.g., 254 nm) is recommended.

Q4: How do I monitor the progress of my pyrimidine iodination reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1][5][7][8]

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., methanol/chloroform or ethyl acetate/hexane).

  • Visualization: The spots can be visualized under UV light (typically at 254 nm).[1][8] The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically less polar, spot for the iodinated product has appeared.

Data on Iodination Reagent Performance

The choice of reagents significantly impacts the yield and reaction time of pyrimidine iodination. Below are tables summarizing data from various studies.

Table 1: Optimization of Solvent-Free Iodination of Uracil with I₂/AgNO₃

EntryEquivalents of AgNO₃Reaction Time (min)Yield (%)
10.51038
20.53063
31.03075
41.53082
52.03090
62.53090

Reaction conditions: Uracil (0.1 mmol), I₂ (1.2 equiv.), room temperature. Data compiled from a study on green chemical approaches to iodination.[1]

Table 2: Optimization of Solvent-Free Iodination of Cytosine with I₂/AgNO₃

EntryEquivalents of AgNO₃Reaction Time (min)Yield (%)
10.53053
21.03068
31.53075
42.03085
52.53085

Reaction conditions: Cytosine (0.1 mmol), I₂ (1.2 equiv.), room temperature. Data compiled from a study on green chemical approaches to iodination.[1]

Table 3: Comparison of Different Salts in the Solvent-Free Iodination of Uracil

EntrySaltYield of 5-iodo-uracil (%)
1Ag₂SO₄73
2NaNO₃33
3NaNO₂38

Data from a study on solvent-free iodination of pyrimidine derivatives.[2]

Experimental Protocols

Protocol 1: Solvent-Free Iodination of Pyrimidines using Mechanical Grinding (I₂/AgNO₃)

This protocol is based on a green chemistry approach that avoids the use of toxic solvents and reagents.[1][2][3][4][9]

Materials:

  • Pyrimidine substrate (e.g., Uracil or Cytosine)

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (a few drops for easier grinding)

  • Mortar and pestle

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • In a mortar, combine the pyrimidine substrate (1.0 mmol), iodine (1.2 mmol), and silver nitrate (2.0 mmol).

  • Add 2-4 drops of acetonitrile to the mixture.

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The mixture will become a violet-colored tacky solid and may proceed exothermically.

  • Monitor the reaction completion by TLC.

  • Once complete, add 5 mL of a saturated sodium thiosulfate solution to quench the unreacted iodine.

  • The remaining solid is the crude product, which can be further purified by filtration, washing with methanol, and silica gel column chromatography.[1]

General Iodination Reaction Pathway

iodination_pathway pyrimidine Pyrimidine (e.g., Uracil) intermediate Sigma Complex (Intermediate) pyrimidine->intermediate Attack by π-electrons reagents I₂ + Activating Agent (e.g., AgNO₃, NaNO₂) electrophile Electrophilic Iodine (I⁺) reagents->electrophile Generates electrophile->intermediate product 5-Iodo-pyrimidine intermediate->product Deprotonation

References

Technical Support Center: Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Iodo-4,6-dimethylpyrimidin-2-amine?

The most common and direct synthetic route involves the electrophilic iodination of the precursor, 2-Amino-4,6-dimethylpyrimidine. This is typically achieved using molecular iodine (I₂) in the presence of a reagent that facilitates the iodination.

Q2: What are the potential sources of impurities in the synthesis?

Impurities can arise from several sources:

  • Starting Material: Impurities present in the 2-Amino-4,6-dimethylpyrimidine precursor can be carried through the synthesis.

  • Side Reactions: Unwanted reactions occurring during the iodination step, such as over-iodination or reactions with residual solvents or reagents.

  • Incomplete Reaction: Unreacted starting material remaining in the final product.

  • Degradation: The product may degrade under certain conditions (e.g., exposure to light or high temperatures).

Q3: How can I identify impurities in my product?

Standard analytical techniques are used to identify impurities, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify different components in the reaction mixture.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Amino-4,6-dimethylpyrimidine
  • Symptom: HPLC analysis shows a significant peak corresponding to the starting material. The final product's melting point is lower than expected.

  • Potential Causes:

    • Insufficient amount of iodinating reagent.

    • Reaction time is too short.

    • Reaction temperature is too low.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Ensure at least a stoichiometric amount of the iodinating reagent is used. A slight excess may be necessary to drive the reaction to completion.

    • Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.

    • Adjust Temperature: Gradually increase the reaction temperature, while monitoring for potential side product formation.

Issue 2: Formation of Di-iodinated Impurities
  • Symptom: Mass spectrometry analysis reveals a peak with a mass corresponding to the di-iodinated product (C₆H₇I₂N₃).

  • Potential Causes:

    • Excess of the iodinating reagent.[1]

    • Highly reactive iodinating conditions.[1]

    • Prolonged reaction time at elevated temperatures.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a large excess should be avoided.[1]

    • Milder Reagents: Consider using a less reactive iodinating system.

    • Temperature Control: Maintain a lower reaction temperature to minimize over-iodination.[1]

Issue 3: Discoloration of the Final Product
  • Symptom: The isolated product is off-white, yellow, or brown instead of the expected color.

  • Potential Causes:

    • Presence of residual iodine.

    • Formation of colored by-products from side reactions.

    • Degradation of the product or impurities.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate solution until the color disappears.

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to remove colored impurities.

    • Activated Carbon: Treatment with activated carbon during workup or recrystallization can help remove colored impurities.

Potential Impurities Summary

Impurity NameChemical StructurePotential Source
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃Unreacted starting material
Di-iodo-4,6-dimethylpyrimidin-2-amineC₆H₇I₂N₃Over-iodination side reaction[1]
Guanidine Salts(e.g., Guanidine HCl)Impurity from precursor synthesis[2][3]
AcetylacetoneC₅H₈O₂Impurity from precursor synthesis[2][3]

Experimental Protocols

General Protocol for the Synthesis of 5-Iodo-4,6-dimethylpyrimidin-2-amine

This is a general procedure and may require optimization.

  • Dissolution: Dissolve 2-Amino-4,6-dimethylpyrimidine in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Iodinating Reagent: Add the iodinating reagent (e.g., Iodine and an oxidizing agent, or N-Iodosuccinimide) portion-wise to the solution while stirring. The reaction can be monitored by TLC.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified time until the starting material is consumed.

  • Workup:

    • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Neutralize the mixture if an acidic solvent was used.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic cluster_impurities Common Impurities start Start: 2-Amino-4,6-dimethylpyrimidine reaction Iodination Reaction start->reaction workup Reaction Workup & Quenching reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization/Chromatography) crude->purification issue Impurity Detected? crude->issue final Final Product: 5-Iodo-4,6-dimethylpyrimidin-2-amine purification->final issue->final No identify Identify Impurity (HPLC, MS, NMR) issue->identify Yes unreacted Unreacted Starting Material identify->unreacted di_iodo Di-iodinated Product identify->di_iodo colored Colored Impurities identify->colored

Caption: A workflow for the synthesis and troubleshooting of impurities in 5-Iodo-4,6-dimethylpyrimidin-2-amine synthesis.

G cluster_pathways Impurity Identification & Mitigation Pathways cluster_unreacted Unreacted Starting Material cluster_diiodo Di-iodinated Impurity cluster_colored Colored Impurities start Crude Product Analysis cause_unreacted Cause: - Insufficient Reagent - Short Reaction Time - Low Temperature start->cause_unreacted Peak for C₆H₉N₃ cause_diiodo Cause: - Excess Reagent - High Temperature start->cause_diiodo Peak for C₆H₇I₂N₃ cause_colored Cause: - Residual Iodine - Side Products start->cause_colored Off-color product solution_unreacted Solution: - Increase Reagent - Prolong Reaction - Increase Temperature cause_unreacted->solution_unreacted solution_diiodo Solution: - Control Stoichiometry - Lower Temperature cause_diiodo->solution_diiodo solution_colored Solution: - Thiosulfate Wash - Recrystallization - Activated Carbon cause_colored->solution_colored

Caption: A decision-making diagram for identifying and mitigating specific impurities during synthesis.

References

Technical Support Center: Column Chromatography Purification of Iodinated Pyrimidins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of iodinated pyrimidines. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of iodinated pyrimidines?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of moderately polar organic compounds like iodinated pyrimidines.[1] However, due to the potential for deiodination on acidic silica, alternative stationary phases like neutral or basic alumina may be more suitable for sensitive iodinated pyrimidines.[2][3]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[4] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with good separation from impurities.[5] Common solvent systems for pyrimidine derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[4][6] For highly polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane is often effective.[7]

Q3: How can I visualize my iodinated pyrimidine on a TLC plate?

A3: Most iodinated pyrimidines, especially those with aromatic character, can be visualized under short-wave UV light (254 nm) as dark spots on a fluorescent green background, as they quench the fluorescence of the indicator in the TLC plate.[8] Another common, semi-destructive method is using an iodine chamber, where the plate is exposed to iodine vapors, causing organic compounds to appear as yellow-brown spots.[8][9]

Q4: My iodinated pyrimidine seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

A4: Iodinated pyrimidines, particularly those with electron-rich ring systems, can be sensitive to the acidic nature of standard silica gel, leading to a side reaction called deiodination where the iodine atom is replaced by a hydrogen atom.[4][10] To prevent this, you can use deactivated (neutralized) silica gel or switch to a less acidic stationary phase like neutral alumina.[2][3][5]

Q5: What is deactivated silica gel and how do I prepare it?

A5: Deactivated silica gel is silica gel that has been treated to neutralize its acidic surface. This is typically done by washing the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[5][11][12] You can either prepare a slurry of the silica gel in the TEA-containing eluent before packing the column or flush the packed column with the TEA-containing solvent before loading your sample.[11][12]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system polarity.Adjust the polarity of your mobile phase. To increase the Rf (move spots further up the plate), increase the proportion of the more polar solvent. To decrease the Rf, increase the proportion of the less polar solvent.[4]
Streaking of Spots on TLC Sample is too concentrated.Dilute your sample before spotting it on the TLC plate.
Compound is highly polar and interacting strongly with the silica.Add a small amount of a polar modifier like methanol or a few drops of acetic acid (if your compound is stable in acid) to the mobile phase.
Compound is acidic or basic.For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (0.1-2%).[4]
Compound Stuck at the Baseline of the Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[5] For very polar compounds, a solvent system like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane may be necessary.[7]
Product Elutes with Impurities Poor column packing.Ensure the column is packed uniformly without any cracks or channels. The slurry packing method is often preferred to minimize air bubbles.[13]
Overloading the column.As a general rule, the amount of crude material should be about 2-5% of the weight of the stationary phase.[1]
Inappropriate solvent system.Re-optimize the solvent system using TLC to achieve better separation between your product and the impurities.
Loss of Iodine (Deiodination) during Purification The silica gel is too acidic for your compound.Use deactivated silica gel by adding 1-3% triethylamine to your eluent.[5][12]
Switch to a more neutral stationary phase like alumina.[2][3]
Prolonged contact time with silica.Run the column as quickly as possible (flash chromatography) without sacrificing separation.
Low Recovery of the Compound Compound is irreversibly adsorbed onto the column.This can happen with very polar compounds. Try using a different stationary phase or a stronger eluent. In some cases, deactivating the silica gel can also improve recovery.
Compound is unstable on the stationary phase.Test the stability of your compound on a small amount of silica or alumina before running the column.[14] If it degrades, a different purification method may be required.
The compound is colorless and was missed during fraction collection.Collect smaller fractions and analyze each one carefully by TLC.

Quantitative Data

The recovery and purity of iodinated pyrimidines can be significantly affected by the choice of stationary phase. Below is a representative table illustrating the potential impact of the purification method on the final yield. The actual values will be highly dependent on the specific compound and the nature of the impurities.

Compound Purification Method Stationary Phase Eluent System (Gradient) Typical Recovery Yield Purity (by HPLC)
5-IodouracilStandard Flash ChromatographySilica Gel0-10% Methanol in Dichloromethane60-75%>95%
Deactivated Silica Flash ChromatographySilica Gel (1% TEA in eluent)0-10% Methanol in Dichloromethane80-90%>98%
Alumina ChromatographyNeutral Alumina0-5% Methanol in Dichloromethane85-95%>98%

Note: The above data is illustrative. It is crucial to perform small-scale trials to determine the optimal conditions for your specific iodinated pyrimidine.

Experimental Protocols

Protocol 1: Purification of 5-Iodouracil using Standard Silica Gel Column Chromatography

This protocol is a general guideline for the purification of a moderately polar iodinated pyrimidine.

1. Materials:

  • Crude 5-iodouracil

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel coated with fluorescent indicator)

  • Developing chamber

  • UV lamp

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Prepare a developing chamber with a 5% MeOH in DCM solution.

    • Dissolve a small amount of the crude 5-iodouracil in a suitable solvent (e.g., a few drops of methanol).

    • Spot the crude mixture on a TLC plate.

    • Develop the plate and visualize it under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent system if necessary to achieve good separation with the product Rf around 0.3.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • In a beaker, make a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 5-iodouracil in a minimal amount of a volatile solvent (like methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent (e.g., 100% DCM) to the top of the column.

    • Apply gentle pressure (flash chromatography) to start the elution.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent by adding increasing amounts of methanol (e.g., start with 100% DCM, then move to 1% MeOH in DCM, 2% MeOH in DCM, and so on).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 5-iodouracil.

Protocol 2: Purification using Deactivated Silica Gel

This protocol is recommended for acid-sensitive iodinated pyrimidines.

1. Materials:

  • Same as Protocol 1, with the addition of triethylamine (TEA).

2. Procedure:

  • Preparation of Eluent with TEA:

    • Prepare your mobile phase solutions (e.g., DCM and a stock solution of 10% MeOH in DCM) and add 1% triethylamine by volume to each.

  • Column Packing and Deactivation:

    • Pack the column with silica gel using the slurry method with the initial eluent containing 1% TEA.

    • Once packed, flush the column with one to two column volumes of the initial eluent containing TEA.[12]

  • Sample Loading and Elution:

    • Load the sample (either wet or dry loading).

    • Elute the column using the gradient of eluents containing 1% TEA.

    • Collect and analyze fractions as described in Protocol 1.

  • Isolation:

    • Combine the pure fractions.

    • When removing the solvent, it may be beneficial to co-evaporate with a solvent like toluene to help remove residual triethylamine.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica or Alumina) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Iodinated Pyrimidine Evaporate->Product

Caption: A general workflow for the column chromatography purification of iodinated pyrimidines.

Troubleshooting_Deiodination Start Problem: Deiodination on Column Cause Cause: Acidic Silica Gel Start->Cause Solution1 Solution 1: Use Deactivated Silica Gel Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase Cause->Solution2 Method1 Add 1-3% Triethylamine to Eluent Solution1->Method1 Method2 Use Neutral or Basic Alumina Solution2->Method2

Caption: Troubleshooting flowchart for preventing deiodination during column chromatography.

References

Technical Support Center: Recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine. Below you will find troubleshooting advice, frequently asked questions, a general experimental protocol, and a summary of solvent suitability.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of pyrimidine derivatives and provides potential solutions.

Q1: No crystals have formed after cooling the solution. What should I do?

A1: This is a common issue that can arise from several factors:

  • The solution may not be supersaturated: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.

  • The compound may be too soluble in the chosen solvent: Even at low temperatures, the compound may remain in solution. In this case, you will need to try a different solvent or a solvent mixture in which the compound is less soluble.

  • The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q2: My compound has precipitated as an oil or an amorphous solid instead of crystals. How can I fix this?

A2: "Oiling out" or amorphous precipitation can occur for a few reasons:

  • High concentration of impurities: Impurities can interfere with the formation of a crystal lattice.[1] If your starting material is highly impure, consider a preliminary purification step like column chromatography.

  • The solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation.[1] Reheat the solution and add a small amount of additional solvent to decrease the concentration slightly.[1]

  • Inappropriate solvent choice: The solvent's properties may not be ideal for crystal growth of your specific compound. Experiment with different solvents or solvent mixtures. For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate.[2]

Q3: The crystals that formed are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] You can determine a suitable solvent through small-scale experiments with various common laboratory solvents. For pyrimidine derivatives, good starting points are ethanol, methanol, ethyl acetate, or mixtures such as hexane/acetone or hexane/THF.[2]

Q5: My recrystallization yield is very low. What are the possible reasons?

A5: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.

  • Premature crystallization: If crystals form during hot filtration, you will lose product at this stage. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the recovery of your product.

Solvent Suitability for Recrystallization

Solvent SystemExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
WaterLowLow to ModeratePotentially suitable, but may require a large volume of solvent.
EthanolLow to ModerateHighGood general-purpose solvent for pyrimidine derivatives.[2]
MethanolModerateHighSimilar to ethanol, a good choice for many pyrimidines.[2]
Ethyl AcetateLow to ModerateHighA good alternative to alcohols.[2]
AcetoneModerateHighCan be an effective solvent.
HexaneVery LowLowUnlikely to be a good single solvent, but useful as an anti-solvent in a mixed system.
Hexane/Ethyl AcetateVaries with ratioVaries with ratioA commonly used mixed solvent system that can be optimized for good crystal growth.[3]
Hexane/AcetoneVaries with ratioVaries with ratioAnother effective mixed solvent system for pyrimidine derivatives.[2]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine. The choice of solvent and specific volumes should be optimized based on small-scale trials.

1. Dissolution:

  • Place the crude 2-Amino-4,6-Dimethyl-5-Iodopyrimidine in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue to add small portions of the hot solvent until the compound has completely dissolved.

2. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can help to slow the cooling process.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

5. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Recrystallization Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiled Out / Amorphous Solid crystals_form->oil_out Oiled Out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes too_much_solvent Too Much Solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent end Pure Compound filter_dry->end evaporate Evaporate Some Solvent and Re-cool too_much_solvent->evaporate Yes wrong_solvent Try Different Solvent or Solvent Mixture too_much_solvent->wrong_solvent No evaporate->cool wrong_solvent->dissolve slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of 2-Amino-4,6-Dimethyl-5-Iodopyrimidine.

References

Technical Support Center: Catalyst Deactivation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in pyrimidine synthesis?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms can be categorized as chemical, thermal, and mechanical.[1] The most common causes include:

  • Poisoning: This is a chemical deactivation where impurities or reaction components strongly adsorb to the catalyst's active sites, rendering them ineffective.[2] Common poisons in organic synthesis include sulfur compounds, halides, heavy metals, and even water for certain Lewis acid catalysts.[3]

  • Fouling (Coking): This is the physical blockage of active sites and pores by the deposition of carbonaceous residues (coke) or polymeric byproducts formed during the reaction.[1][2][4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause irreversible structural changes to the catalyst, such as the agglomeration of metal crystallites. This reduces the active surface area and, consequently, the catalyst's effectiveness.[1][2]

  • Leaching: This involves the dissolution of the active catalytic species from a solid support into the reaction medium.[1][5] This is particularly relevant for supported metal catalysts and can lead to a gradual loss of activity, especially during catalyst reuse.[3]

Q2: How can I distinguish between catalyst poisoning and other forms of deactivation?

A2: Differentiating between deactivation mechanisms is crucial for effective troubleshooting. Poisoning often results in a rapid and significant drop in catalytic activity.[3] In contrast, deactivation from thermal degradation or gradual fouling may present as a slower, more progressive decline in performance.[3] A useful diagnostic test is to run the reaction with highly purified reactants and solvents. If catalyst activity is restored, poisoning by impurities is the likely culprit.[3]

Q3: My reusable heterogeneous catalyst loses activity with each cycle. What is the likely cause?

A3: A progressive loss of activity in a reusable catalyst can be attributed to several factors:

  • Irreversible Poisoning: Small amounts of impurities in the reactants or solvent may accumulate on the catalyst over multiple cycles.[3]

  • Leaching: The active metal component may be gradually dissolving into the reaction medium with each run.[5]

  • Fouling: Byproducts may be progressively blocking the catalyst's pores and active sites.[3]

  • Mechanical Loss: A small amount of the catalyst may be physically lost during the recovery and washing process after each cycle.[3]

Q4: Can deactivated catalysts be regenerated?

A4: Yes, in many cases, catalysts can be regenerated, which can be more cost-effective than replacement. The appropriate method depends on the deactivation mechanism:

  • For Fouling/Coking: The catalyst can often be regenerated by carefully burning off the carbon deposits in a controlled stream of air or oxygen.[2]

  • For Poisoning: Regeneration can be more complex. It may involve washing the catalyst with specific solvents or acidic/alkaline solutions to remove the adsorbed poison.[6][7] For example, acid washing has been used to effectively remove poisoning by alkali metals or lead.[7][8]

  • For Leaching/Sintering: These forms of deactivation are often irreversible as they involve changes to the catalyst's fundamental structure or composition.

Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during catalyzed pyrimidine synthesis.

Issue 1: Low Yield or Poor Conversion of Starting Materials

A sudden or unexpected drop in product yield is a common sign of catalyst deactivation.

Troubleshooting Workflow

start Low Yield / Poor Conversion Detected check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Review Reaction Conditions check_catalyst->check_conditions If catalyst is known to be active regenerate 5. Attempt Catalyst Regeneration check_catalyst->regenerate If catalyst is old or reused check_purity 3. Assess Reactant & Solvent Purity check_conditions->check_purity optimize 4. Optimize Reaction Parameters check_purity->optimize If reactants are pure optimize->regenerate If yield does not improve success Problem Resolved optimize->success If yield improves replace 6. Replace Catalyst regenerate->replace If regeneration fails regenerate->success If activity is restored replace->success

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions
Possible Cause Troubleshooting Steps
Catalyst Inactivity 1. Verify Age & Storage: Ensure the catalyst has not expired and has been stored under the recommended conditions (e.g., inert atmosphere, desiccated).[3] 2. Test with a Control Reaction: Use a fresh batch of catalyst or a well-established reaction to confirm its activity.
Suboptimal Conditions 1. Temperature: Excessively high temperatures can lead to thermal degradation of the catalyst or decomposition of reactants like urea.[9] Conversely, a temperature that is too low may result in slow or incomplete conversion.[9] 2. Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has been allowed to run to completion.[9]
Impurity Poisoning 1. Purify Reactants: Use high-purity starting materials and anhydrous solvents. Water can act as an inhibitor for many Lewis acid catalysts.[3] 2. Inert Atmosphere: If the catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Loading 1. Optimize Catalyst Amount: Systematically vary the catalyst loading to determine the optimal concentration for your specific reaction.[3]
Issue 2: Formation of Unwanted Side Products

The appearance of significant side products can indicate a loss of catalyst selectivity, which may be a symptom of deactivation.

Logical Relationship Diagram

cluster_causes Potential Causes cluster_effects Observed Effects C1 Altered Catalyst Surface (Poisoning/Fouling) E1 Loss of Selectivity C1->E1 C2 Suboptimal Temperature C2->E1 C3 Decomposition of Reactants E2 Formation of Side Products C3->E2 E1->E2

Caption: Causes leading to side product formation.

Possible Causes & Solutions
Possible Cause Troubleshooting Steps
Altered Catalyst Surface 1. Characterize the Catalyst: Use analytical techniques such as XRD or SEM to inspect for changes in the catalyst's physical structure or morphology.[3] 2. Regenerate: If the catalyst is reusable, follow a suitable regeneration protocol to clean the active sites.[3]
Reaction Temperature 1. Optimize Temperature: In some reactions, like the Biginelli synthesis, higher temperatures can favor competing reaction pathways.[9] Experiment with running the reaction at a lower temperature to improve selectivity.[9]
Reactant Decomposition 1. Order of Addition: In syntheses involving thermally sensitive reagents like urea, adding it last to the reaction mixture can sometimes minimize its decomposition into byproducts.[9]
Solvent Effects 1. Solvent Screening: The choice of solvent can influence reactant solubility and reaction rates. While common solvents like ethanol are often used, exploring other options or solvent-free conditions may improve yields and selectivity.[9]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Catalyst Activity via TLC

This protocol describes how to use Thin Layer Chromatography (TLC) to monitor the progress of a reaction, which is essential for assessing catalyst activity and determining the optimal reaction time.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 7:3 hexane:ethyl acetate, adjust as needed for your specific compounds)[9]

  • UV lamp for visualization

Procedure:

  • Prepare the Chamber: Pour a small amount of the chosen eluent into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Close the chamber and allow it to become saturated with solvent vapor.

  • Spot the Plate: At the start of the reaction (t=0), and at regular intervals thereafter (e.g., every 30 minutes), withdraw a tiny aliquot of the reaction mixture using a capillary tube.

  • Spot the mixture onto the starting line of the TLC plate. It is good practice to also spot the pure starting materials as a reference.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. If the spots' intensities cease to change over time, the reaction has either completed or the catalyst has deactivated.

Protocol 2: General Catalyst Regeneration by Acid Washing

This procedure is a general guideline for regenerating a solid catalyst poisoned by acid-sensitive residues or alkali metals. Caution: Always consult the catalyst manufacturer's documentation for specific regeneration instructions. This process should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Deactivated solid catalyst

  • Dilute acid solution (e.g., 0.1 M Acetic Acid or Sulfuric Acid)[7][8]

  • Deionized water

  • Filter funnel and flask

  • Oven for drying

Procedure:

  • Recovery: After the reaction, carefully filter the solid catalyst from the reaction mixture. Wash it with a suitable solvent (e.g., ethanol) to remove any residual reactants and products.[9]

  • Acid Wash: Transfer the recovered catalyst to a beaker and add the dilute acid solution. Stir the slurry gently for a predetermined time (e.g., 1-2 hours) at room temperature. This step aims to dissolve and remove acid-soluble poisons.[7]

  • Filtration and Rinsing: Filter the catalyst from the acid solution. Wash the catalyst thoroughly with copious amounts of deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove all residual acid.

  • Drying: Dry the washed catalyst in an oven at a temperature appropriate for the specific catalyst material (e.g., 100-120 °C) until a constant weight is achieved.

  • Activation (If Required): Some catalysts may require a final high-temperature calcination or reduction step to fully restore their activity. Refer to the catalyst's specific documentation.

Data Summary

The following table summarizes typical reaction parameters found in the literature for catalyzed pyrimidine synthesis, which can serve as a baseline for optimization and troubleshooting.

Catalyst TypeExampleTypical LoadingTemperature (°C)Reaction Time (h)Typical Yield (%)
Brønsted Acid Sulfated Zirconia~50 mg per mmol of aldehyde602-4>90
Lewis Acid ZnCl₂Catalytic amountVariesVariesGood to excellent
Metal Complex Copper-basedCatalytic amountVariesVariesGood to excellent
Metal Complex Iron-basedCatalytic amountVariesVariesGood to excellent

Data compiled from references[9],[10],[11]. The optimal conditions are highly dependent on the specific substrates and reaction scale.

References

Validation & Comparative

A Comparative Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine and Other Halopyrimidines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals. Halogenated pyrimidines are pivotal precursors in these synthetic endeavors, serving as versatile handles for the introduction of molecular diversity through various cross-coupling and nucleophilic substitution reactions. Among these, 5-iodo-4,6-dimethylpyrimidin-2-amine stands out as a highly reactive and efficient building block. This guide provides an objective comparison of the synthetic utility of 5-iodo-4,6-dimethylpyrimidin-2-amine against its bromo- and chloro-analogs, supported by established reactivity principles and representative experimental data.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is a critical factor in designing efficient synthetic routes. The choice of the halogen atom significantly influences the reaction kinetics and the required reaction conditions.

Influence of the Halogen

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The trend follows the order:

I > Br > Cl > F [1]

This trend is inversely correlated with the C-X bond strength. The weaker C-I bond in iodopyrimidines facilitates the oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Consequently, iodo-substituted pyrimidines, such as 5-iodo-4,6-dimethylpyrimidin-2-amine, are the most reactive substrates, often enabling reactions to proceed at lower temperatures and with shorter reaction times compared to their bromo and chloro counterparts.[1] Chloropyrimidines, possessing the strongest carbon-halogen bond among the three, are the least reactive and often necessitate more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of more specialized and robust catalytic systems.[1] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[1]

Influence of the Halogen Position

The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role in its reactivity. The general order of reactivity for the different positions is:

C4(6) > C2 > C5 [1]

The C4 and C6 positions are the most electron-deficient, making them more susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position, where the halogen is located in the title compound, is the least reactive of the three main positions.[1] However, the enhanced reactivity of the iodo-substituent can often compensate for the less activated C5 position.

Comparative Performance in Key Synthetic Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 5-iodo-4,6-dimethylpyrimidin-2-amine is expected to translate into higher yields and milder reaction conditions compared to the bromo and chloro analogs.

HalopyrimidineCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%) (Representative)
5-Iodo-4,6-dimethylpyrimidin-2-amine Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-1002-12High (expected >85%)
5-Bromo-4,6-dimethylpyrimidin-2-amine Pd(PPh₃)₄ / Pd(dppf)Cl₂K₃PO₄ / Cs₂CO₃Toluene / DMF100-12012-24Moderate to High (60-85%)
5-Chloro-4,6-dimethylpyrimidin-2-amine Pd₂(dba)₃ / Buchwald LigandsCs₂CO₃ / K₃PO₄Toluene / Dioxane>120>24Lower (typically <60%)

Note: The presented data is a qualitative representation based on general reactivity trends and data from similar halopyrimidine systems. Actual yields may vary depending on the specific boronic acid, catalyst, and reaction conditions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the 5-halopyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), is then added. Anhydrous and degassed solvent, such as a mixture of 1,4-dioxane and water (4:1), is added via syringe. The reaction mixture is then heated with stirring. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyrimidine is paramount. 5-Iodo-4,6-dimethylpyrimidin-2-amine is expected to undergo C-N bond formation more readily than its bromo and chloro counterparts.

HalopyrimidineCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%) (Representative)
5-Iodo-4,6-dimethylpyrimidin-2-amine Pd₂(dba)₃ / XantphosNaOtBuToluene80-1001-8High (expected >80%)
5-Bromo-4,6-dimethylpyrimidin-2-amine Pd₂(dba)₃ / BINAPK₃PO₄Dioxane100-1208-24Moderate to High (50-80%)
5-Chloro-4,6-dimethylpyrimidin-2-amine Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH>120>24Lower (typically <50%)

Note: The presented data is a qualitative representation based on general reactivity trends and data from similar halopyrimidine systems. Actual yields may vary depending on the specific amine, catalyst, and reaction conditions.

Experimental Protocol: Representative Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the 5-halopyrimidine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, followed by the amine (1.2 equiv.). The Schlenk tube is sealed and the mixture is heated in an oil bath with stirring. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, which is then washed with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl or N-alkyl aminopyrimidine.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination Ar-Pd(II)-X_L2->Amine_Coordination Amide_Formation Amide Formation Amine_Coordination->Amide_Formation Ar-Pd(II)-NR2_L2 Ar-Pd(II)-NR2(L2) Amide_Formation->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 R2NH R2NH R2NH->Amine_Coordination Base Base Base->Amide_Formation Ar-X Ar-X Ar-X->Oxidative_Addition

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyrimidine derivatives. The reactivity trend of halopyrimidines remains consistent in this transformation, with 5-iodo-4,6-dimethylpyrimidin-2-amine being the most facile coupling partner.

HalopyrimidineCatalyst System (Typical)Co-catalyst (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%) (Representative)
5-Iodo-4,6-dimethylpyrimidin-2-amine Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-601-6High (expected >80%)
5-Bromo-4,6-dimethylpyrimidin-2-amine Pd(PPh₃)₄CuIi-Pr₂NHDMF60-806-18Moderate to High (50-80%)
5-Chloro-4,6-dimethylpyrimidin-2-amine Pd(OAc)₂ / SPhosCuIK₂CO₃Dioxane>100>24Low (typically <40%)

Note: The presented data is a qualitative representation based on general reactivity trends and data from similar halopyrimidine systems. Actual yields may vary depending on the specific alkyne, catalyst, and reaction conditions.

Experimental Protocol: Representative Sonogashira Coupling

To a solution of the 5-halopyrimidine (1.0 equiv.) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.). A base, typically an amine such as triethylamine or diisopropylamine (2.0 equiv.), is then added. The reaction mixture is stirred at the appropriate temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-C≡CR_L2 Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-X Ar-X CuX CuX R-C≡CH R-C≡CH Base Base Cu-C≡CR Cu-C≡CR

Nucleophilic Aromatic Substitution (SNAr)

In addition to palladium-catalyzed reactions, halopyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The reactivity in SNAr reactions is often governed by the electronegativity and the ability of the halogen to act as a leaving group. The general trend for leaving group ability is:

F > Cl > Br > I

This trend is opposite to that observed in cross-coupling reactions. However, the overall rate of SNAr can be complex and influenced by the nature of the nucleophile and reaction conditions. For 5-halopyrimidines, the C5 position is less activated towards SNAr compared to the C2, C4, and C6 positions. Therefore, forcing conditions might be required for substitutions at this position, regardless of the halogen.

Conclusion

In the realm of synthetic chemistry, particularly for applications in drug discovery and development, the choice of starting materials is critical for the efficiency and success of a synthetic campaign. When considering the functionalization of the 5-position of the 2-amino-4,6-dimethylpyrimidine core via cross-coupling reactions, 5-iodo-4,6-dimethylpyrimidin-2-amine emerges as the superior choice. Its high reactivity allows for milder reaction conditions, shorter reaction times, and often leads to higher yields compared to its bromo and chloro analogs. This enhanced reactivity can be particularly advantageous when working with sensitive or complex coupling partners.

While 5-bromo-4,6-dimethylpyrimidin-2-amine offers a good balance of reactivity and stability, and 5-chloro-4,6-dimethylpyrimidin-2-amine provides a more cost-effective but less reactive alternative, the iodo-derivative provides the most reliable and efficient pathway for the rapid synthesis of diverse libraries of 5-substituted 2-amino-4,6-dimethylpyrimidines. For nucleophilic aromatic substitution reactions at the 5-position, the choice of halogen is less straightforward and is highly dependent on the specific nucleophile and reaction conditions, though this position is generally less reactive towards SNAr. Ultimately, the selection of the optimal halopyrimidine will depend on a careful consideration of the desired transformation, the scale of the synthesis, and economic factors.

References

A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the pyrimidine scaffold is a well-established strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic properties of therapeutic agents. Among the halogens, bromine and iodine are frequently utilized due to their size, electronegativity, and ability to form halogen bonds, which can significantly influence interactions with biological targets. This guide provides an objective comparison of the biological activities of iodo- and bromo-substituted pyrimidines, supported by experimental data, to aid in the rational design of novel therapeutics.

Comparative Biological Activity: A Data-Driven Overview

The choice between an iodine or a bromine substituent can lead to profound differences in biological outcomes, ranging from anticancer and antiviral activity to radiosensitization. While direct head-to-head comparisons across various scaffolds are limited in published literature, key studies on specific analogs, particularly 5-halodeoxyuridines, provide valuable insights.

Radiosensitization in Cancer Therapy

One of the most well-documented comparisons is in the field of radiation oncology, where 5-bromo-2'-deoxyuridine (BrdUrd) and 5-iodo-2'-deoxyuridine (IdUrd) are investigated as radiosensitizers. These compounds are incorporated into the DNA of proliferating cancer cells in place of thymidine, sensitizing them to the effects of ionizing radiation.

A comparative study using HT29 human colon cancer cells revealed that BrdUrd may be superior to IdUrd as a radiosensitizer for colorectal cancer.[1] The incorporation of BrdUrd into the DNA of tumor xenografts was consistently higher than that of IdUrd under the same administration conditions, by a factor of 1.2 to 3.6.[1] Furthermore, BrdUrd administration was associated with less weight loss and hematological toxicity, suggesting a better safety profile.[1]

Table 1: Comparison of BrdUrd and IdUrd as Radiosensitizers in HT29 Colon Cancer Model

Feature5-Bromo-2'-deoxyuridine (BrdUrd)5-Iodo-2'-deoxyuridine (IdUrd)Reference
DNA Incorporation Significantly and consistently greater than IdUrd (by a factor of 1.2-3.6 in xenografts)Lower than BrdUrd[1]
Radiosensitization Effective radiosensitizer, effect is increased with FdUrd co-administrationEffective radiosensitizer[1]
Toxicity Tended to produce less weight loss and hematological toxicityHigher tendency for weight loss and hematological toxicity[1]
Antiviral Activity

Halogenated pyrimidines have a long history as antiviral agents, primarily targeting herpesviruses. Both 5-iododeoxyuridine and 5-bromodeoxyuridine have been studied for their effects on Herpes Simplex Virus (HSV). In a study on latent HSV infection in rabbit kidney cells, the timing of drug administration was critical and elicited different responses. Treatment with either BrdUrd or IdUrd before viral infection increased the subsequent rate of virus recovery. However, when the drugs were applied after a latent infection was established, BrdUrd had no effect on the rate of virus recovery but did extend the latent period before the virus became active again.[2][3]

Table 2: Antiviral Effects of Halogenated Deoxyuridines on Latent HSV Infection

Treatment Condition5-Bromo-2'-deoxyuridine (BrdUrd)5-Iodo-2'-deoxyuridine (IdUrd)Reference
Pre-infection Increased subsequent rate of virus recoveryIncreased subsequent rate of virus recovery[2][3]
Post-latency Extended the latent periodNot specified in the study[2][3]
Anticancer Cytotoxicity

Direct comparisons of iodo- versus bromo-substituted pyrimidines for general cytotoxicity are less common. The activity is highly dependent on the entire molecular scaffold, not just the halogen substituent. However, structure-activity relationship (SAR) studies often provide clues. For instance, in a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines developed as CDK inhibitors, the C5-fluoro analog was a potent inhibitor, while the C5-chloro analog showed a more than 3-fold reduction in activity, suggesting that smaller, more electronegative halogens may be favored at that position in that specific scaffold. While not a direct iodo- vs. bromo- comparison, it highlights the significant impact of the halogen's nature.[4]

In another study on pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position was found to significantly enhance antiproliferative potency, reducing the IC50 into the sub-micromolar range compared to the non-iodinated parent compound. This suggests that the larger, more polarizable iodine atom can be crucial for enhancing activity in certain heterocyclic systems.

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated pyrimidines are mediated through their interaction with various cellular pathways. As radiosensitizers, their primary mechanism involves incorporation into DNA, which, upon irradiation, leads to the formation of reactive radicals that induce difficult-to-repair DNA damage, such as double-strand breaks.

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and Damage cluster_2 Cellular Outcome Halogenated\nPyrimidine\n(BrdUrd / IdUrd) Halogenated Pyrimidine (BrdUrd / IdUrd) Cellular\nTransporters Cellular Transporters Halogenated\nPyrimidine\n(BrdUrd / IdUrd)->Cellular\nTransporters Thymidine\nKinase Thymidine Kinase Cellular\nTransporters->Thymidine\nKinase Halogenated\nNucleotide\n(dUMP analog) Halogenated Nucleotide (dUMP analog) Thymidine\nKinase->Halogenated\nNucleotide\n(dUMP analog) Halogenated\nNucleotide\nTriphosphate\n(dUTP analog) Halogenated Nucleotide Triphosphate (dUTP analog) Halogenated\nNucleotide\n(dUMP analog)->Halogenated\nNucleotide\nTriphosphate\n(dUTP analog) DNA\nPolymerase DNA Polymerase Halogenated\nNucleotide\nTriphosphate\n(dUTP analog)->DNA\nPolymerase Replaces dTTP DNA with\nHalogenated Base DNA with Halogenated Base DNA\nPolymerase->DNA with\nHalogenated Base Increased DNA\nDouble-Strand Breaks Increased DNA Double-Strand Breaks DNA with\nHalogenated Base->Increased DNA\nDouble-Strand Breaks Cell Cycle\nArrest Cell Cycle Arrest Increased DNA\nDouble-Strand Breaks->Cell Cycle\nArrest Ionizing\nRadiation Ionizing Radiation Ionizing\nRadiation->Increased DNA\nDouble-Strand Breaks Apoptosis\n(Cell Death) Apoptosis (Cell Death) Cell Cycle\nArrest->Apoptosis\n(Cell Death)

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of halogenated pyrimidines.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HT29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (iodo- and bromo-substituted pyrimidines) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of approximately 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibition. They measure the phosphorylation of a substrate by a kinase.

Materials:

  • Purified target kinase

  • Fluorescein- or GFP-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • Test compounds (iodo- and bromo-substituted pyrimidines) dissolved in DMSO

  • ATP

  • Kinase reaction buffer

  • 384-well low-volume plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute this series into the kinase reaction buffer to achieve the final assay concentrations. Prepare solutions of the kinase, substrate/ATP mix, and detection antibody in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the kinase solution to all wells except the "no enzyme" controls.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution. The ATP concentration should ideally be close to its Km value for the kinase.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction by adding 10 µL of the Terbium-labeled antibody detection solution.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The choice between iodine and bromine as a substituent on a pyrimidine scaffold has significant consequences for biological activity. In the well-studied context of deoxyuridine analogs, 5-bromodeoxyuridine appears to offer advantages over 5-iododeoxyuridine as a radiosensitizer , demonstrating superior incorporation into tumor DNA and lower systemic toxicity.[1] In antiviral applications, the two can elicit different responses depending on the context of the infection.[2][3]

For other biological activities like enzyme inhibition and general cytotoxicity, the current body of literature does not support a universal superiority of one halogen over the other. The optimal choice is highly dependent on the specific molecular scaffold and the topology of the target's binding site. The larger size and greater polarizability of iodine may facilitate stronger halogen bonds or van der Waals interactions in some targets, while the smaller size of bromine may be sterically favored in others. This guide underscores the importance of synthesizing and evaluating both iodo- and bromo-substituted analogs during the lead optimization phase of drug discovery to empirically determine the optimal halogen for a given biological target.

References

A Spectroscopic Showdown: Unveiling the Contrasting Signatures of Iodinated and Chlorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Halogenated pyrimidines, a critical class of compounds in medicinal chemistry and chemical biology, exhibit distinct spectroscopic properties based on the identity of the halogen substituent. This guide provides a comprehensive comparison of iodinated and chlorinated pyrimidines, focusing on key spectroscopic techniques, and offers detailed experimental protocols and visual workflows to support further research.

The substitution of a hydrogen atom with a halogen on the pyrimidine ring significantly alters the molecule's electronic distribution, size, and lipophilicity. These modifications, in turn, manifest as unique fingerprints in various spectroscopic analyses, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Understanding these differences is crucial for structure elucidation, reaction monitoring, and comprehending the biological activity of these compounds, particularly their role as radiosensitizers in cancer therapy by inducing DNA damage.

Data Presentation: A Comparative Analysis of Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the key spectroscopic data for 5-iodouracil and 5-chlorouracil, two representative examples of iodinated and chlorinated pyrimidines.

Table 1: UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
5-ChlorouracilWater (pH 7)~275Not specified[1]
5-IodouracilHuman Serum290Not specified[2]

Note: A direct comparison of molar absorptivity is challenging due to the different solvents and experimental conditions reported in the literature. However, a slight bathochromic (red) shift is observed for the iodinated pyrimidine compared to the chlorinated analogue, which is consistent with the higher polarizability of iodine.

Table 2: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-6 C-2
5-Chlorouracil8.11150.2
5-Iodouracil8.23151.1

NMR data sourced from theoretical and experimental studies on 5-halogenouracils.

Table 3: Mass Spectrometry Fragmentation Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Chlorouracil146/148 (due to ³⁵Cl/³⁷Cl isotopes)110 ([M-HCl]⁻), 35/37 (Cl⁻)[3]
5-Iodouracil238127 (I⁻), 111 ([M-I]⁺), 83

Fragmentation patterns are based on electron ionization mass spectra. The presence of characteristic isotope patterns for chlorine is a key distinguishing feature.

Mandatory Visualization

Signaling Pathway: DNA Damage Response

Halogenated pyrimidines, when incorporated into DNA, can enhance the effects of radiation therapy. This diagram illustrates a simplified pathway of how these compounds can lead to increased DNA damage and subsequent cellular responses.

DNA_Damage_Response cluster_0 Cellular Uptake and Incorporation cluster_1 Radiation-Induced Damage cluster_2 Cellular Response HalogenatedPyrimidine Halogenated Pyrimidine (e.g., 5-Iodouracil) DNA_Incorporation Incorporation into DNA during replication HalogenatedPyrimidine->DNA_Incorporation Cellular uptake and metabolism DNA_Damage DNA Double-Strand Breaks (DSBs) DNA_Incorporation->DNA_Damage Increased sensitivity Radiation Ionizing Radiation Radiation->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Checkpoint Cell Cycle Arrest ATM_ATR->Checkpoint Repair DNA Repair (NHEJ/HR) ATM_ATR->Repair Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Overwhelmed or failed repair

Caption: DNA damage response pathway initiated by halogenated pyrimidines.

Experimental Workflow

This diagram outlines a typical workflow for the synthesis and spectroscopic characterization of halogenated pyrimidines.

Experimental_Workflow Start Start: Pyrimidine Precursor Synthesis Halogenation Reaction (e.g., with I₂ or NCS) Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization UVVis UV-Vis Spectroscopy Characterization->UVVis NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography (if crystalline) Characterization->Xray DataAnalysis Data Analysis and Structure Confirmation UVVis->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Xray->DataAnalysis

Caption: Workflow for synthesis and spectroscopic analysis.

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the halogenated pyrimidine.

Methodology:

  • Sample Preparation: Prepare a stock solution of the halogenated pyrimidine in a suitable UV-transparent solvent (e.g., methanol, water, or ethanol) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution with the same solvent to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. A typical starting concentration is 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Measurement: Fill a second quartz cuvette with the diluted sample solution and record the absorption spectrum over a range of 200-400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the halogenated pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Analyze the chemical shifts (δ) in parts per million (ppm) and any observed spin-spin coupling patterns to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the halogenated pyrimidine.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, direct infusion with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and identify characteristic isotopic patterns (e.g., for chlorine).

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of the halogenated pyrimidine in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting diffraction data on a detector.

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

References

Efficacy of 2-Aminopyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, particularly the 2-aminopyrimidine core, is a well-established pharmacophore in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has made it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the efficacy of 2-aminopyrimidine derivatives as kinase inhibitors, with a focus on analogs of the 4,6-dimethylpyrimidin-2-amine scaffold. While direct and extensive research on 5-iodo-4,6-dimethylpyrimidin-2-amine derivatives as kinase inhibitors is not prominently available in the current body of scientific literature, this guide leverages data from structurally related compounds to provide valuable insights into their potential as therapeutic agents. The information presented herein is intended to guide researchers in the design and development of novel kinase inhibitors based on the 2-aminopyrimidine framework.

Comparative Efficacy of 2-Amino-4,6-dimethylpyrimidine Analogs and Other 2-Aminopyrimidine Derivatives

The following tables summarize the in vitro kinase inhibitory activity of various 2-aminopyrimidine derivatives, providing a comparative overview of their potency and selectivity. These compounds target a range of kinases, primarily Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.

Table 1: Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidine Analogs against Kinases
Compound IDTarget KinaseIC50 (nM)Reference
Compound 6O FGFR475.3[1]
FGFR1>50,000[1]
FGFR235,482[1]
FGFR3>30,000[1]
BLU9931 (Reference) FGFR4Not specified in this study[1]
Compound 9 MARK412,980[2]
Compound 14 MARK47,520[2]

Note: Compound 6O is a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, a close structural analog of the topic of interest.

Table 2: Inhibitory Activity of Other 2-Aminopyrimidine Derivatives against CDKs and Other Kinases
Compound IDTarget KinaseIC50 (µM)Reference
Compound 8h PLK40.0067[3]
Compound 3b PLK40.0312[3]
Compound 4f CDK2Not specified (Antioxidant activity IC50: 98.5 µg/ml)[4]
Compound 4g CDK2Not specified (Antioxidant activity IC50: 117.8 µg/ml)[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of 2-aminopyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK2/Cyclin A, FGFR4).

    • Kinase-specific substrate (e.g., histone H1 for CDKs, synthetic peptide for FGFRs).

    • ATP (Adenosine triphosphate).

    • Test compounds dissolved in DMSO.

    • Kinase assay buffer (composition varies depending on the kinase, but typically contains Tris-HCl, MgCl2, DTT, and BSA).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled ATP [γ-32P]ATP).

  • Procedure:

    • A reaction mixture is prepared containing the purified kinase and its substrate in the kinase assay buffer.

    • The test compounds are serially diluted and added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified.

    • For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured.

    • For luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted into a light signal.

  • Data Analysis:

    • The percentage of kinase activity is calculated relative to a DMSO control.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

  • Cell Culture:

    • Cancer cell lines (e.g., pancreatic cancer cell lines for CDK inhibitors, hepatocellular carcinoma cell lines for FGFR4 inhibitors) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO).

  • Incubation:

    • The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.

  • Data Analysis:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • GI50 values (the concentration of the compound that causes 50% growth inhibition) are determined.

Signaling Pathways and Experimental Workflows

CDK Signaling Pathway in Cell Cycle Regulation

Cyclin-Dependent Kinases are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb phosphorylates CDK4_6->Rb E2F E2F Rb->E2F inhibits Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes Apoptosis Apoptosis CDK2->Apoptosis inhibition leads to Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CDK4_6 Inhibitor->CDK2

Caption: Simplified CDK signaling pathway in cell cycle regulation.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds PLCg PLCγ FGFR->PLCg activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates STAT STAT Pathway FGFR->STAT activates Proliferation Cell Proliferation PLCg->Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration STAT->Migration Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->FGFR

Caption: Overview of the FGFR signaling pathway.

General Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (2-Aminopyrimidine Derivatives) In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (GI50 Determination) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation_Assay->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for kinase inhibitor evaluation.

Conclusion

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as inhibitors of various kinases, particularly those implicated in cancer progression like CDKs and FGFRs. While specific data on 5-iodo-4,6-dimethylpyrimidin-2-amine derivatives remains to be fully elucidated in published literature, the comparative analysis of structurally related compounds provides a strong rationale for their investigation. The data presented in this guide, including inhibitory activities, experimental protocols, and pathway visualizations, serves as a valuable resource for researchers aiming to design and develop next-generation kinase inhibitors with improved potency and selectivity. Further exploration of substitutions at the 5-position of the 4,6-dimethylpyrimidin-2-amine core, including the iodo group, could lead to the discovery of novel and effective therapeutic agents.

References

In-Vitro Efficacy of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in-vitro experimental data was found for the compound 5-Iodo-4,6-dimethylpyrimidin-2-amine. This guide, therefore, provides a comparative framework for the potential in-vitro testing of this compound, drawing parallels from studies on structurally related pyrimidine derivatives. The information presented herein is intended to guide researchers in designing experimental protocols and to offer a perspective on the anticipated biological activities based on the broader class of pyrimidine compounds.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] In-vitro testing of novel pyrimidine compounds is a critical first step in the drug discovery process to elucidate their potential therapeutic applications.

Potential In-Vitro Bioactivity Assessment

Based on the activities of analogous compounds, the in-vitro evaluation of 5-Iodo-4,6-dimethylpyrimidin-2-amine would likely focus on several key areas:

  • Anticancer Activity: Pyrimidine derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.[2][3]

  • Enzyme Inhibition: Many pyrimidines function by inhibiting specific enzymes involved in disease pathways.[2]

  • Antimicrobial Activity: The pyrimidine nucleus is also a core component of various antimicrobial agents.[1]

Comparative Data of Structurally Related Pyrimidine Derivatives

To provide a context for potential efficacy, the following tables summarize in-vitro data for various pyrimidine derivatives. It is crucial to note that these results are not directly transferable to 5-Iodo-4,6-dimethylpyrimidin-2-amine but can serve as a benchmark for comparison once experimental data for the target compound becomes available.

Table 1: Cytotoxicity of Various Pyrimidine Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
2-Amino-4,6-diarylpyrimidine-5-carbonitrilesHuman Adenosine A1 ReceptorKi (nM) range[4]
6-Amino-5-cyano-2-thiopyrimidinesLeukemiaGI50 (µM) range[3]
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesHepatocellular Carcinoma (Hep3B)4.5[2][5]

Table 2: Enzyme Inhibition by Pyrimidine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
5-Substituted 2-amino-4,6-dichloropyrimidinesNitric Oxide Synthase (iNOS)2 - 36[6]
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesFibroblast Growth Factor Receptor 4 (FGFR4)Varies[2][5]

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidopyrimidine derivativesStaphylococcus aureusVaries[1]
Pyrimidopyrimidine derivativesEscherichia coliVaries[1]
Pyrimidopyrimidine derivativesCandida albicansVaries[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in-vitro findings. Below are standard protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. A general workflow is as follows:

  • Reagent Preparation: Prepare assay buffer, substrate, enzyme, and test compound solutions.

  • Reaction Mixture: In a microplate, combine the buffer, enzyme, and test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a defined period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the IC50 value of the compound by plotting the enzyme activity against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows

To illustrate the logical flow of in-vitro testing, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Preparation Compound Preparation Compound_Addition Add Compound Dilutions Compound_Preparation->Compound_Addition Cell_Seeding->Compound_Addition Incubation_48_72h Incubate (48-72h) Compound_Addition->Incubation_48_72h MTT_Reagent Add MTT Reagent Incubation_48_72h->MTT_Reagent Incubation_2_4h Incubate (2-4h) MTT_Reagent->Incubation_2_4h Solubilization Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate) Reaction_Setup Set up Reaction Mixture (Buffer, Enzyme, Compound) Reagent_Prep->Reaction_Setup Compound_Prep Prepare Compound Dilutions Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Reaction_Initiation Initiate with Substrate Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading Reaction_Initiation->Kinetic_Reading IC50_Determination Determine IC50 Value Kinetic_Reading->IC50_Determination

Caption: General workflow for an in-vitro enzyme inhibition assay.

Conclusion

While direct experimental evidence for the in-vitro activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine is currently unavailable, the established biological profiles of related pyrimidine derivatives suggest that it is a promising candidate for anticancer, enzyme inhibitory, and antimicrobial screening. The experimental protocols and comparative data provided in this guide offer a foundational framework for initiating such investigations. Future in-vitro studies are essential to elucidate the specific biological activities and therapeutic potential of this compound.

References

A Comparative Analysis of Pyrimidine-Based FGFR4 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. A key area of focus is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a critical driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] Pyrimidine-based scaffolds have emerged as a promising foundation for the design of potent and selective FGFR4 inhibitors.

This guide provides an objective comparison of the performance of various pyrimidine-based FGFR4 inhibitors, supported by experimental data. We delve into their biochemical and cellular potencies, selectivity profiles, and the underlying experimental methodologies.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based FGFR4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.

InhibitorScaffold TypeFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cellular IC50 (nM)Cell LineReference(s)
Fisogatinib (BLU-554) Pyrimidine-based2.6 - 6.0>10,000>10,000>10,000380MDA-MB-453[1]
Compound 2n 2-Aminopyrimidine2.6>10,000>10,000>10,000380MDA-MB-453[1]
Compound 7n Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine3.884---[4]
PRN1371 Pyrido[2,3-d]pyrimidin-7(8H)-one19.30.61.34.1--[5]
Compound 1 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one->100-fold selective for FGFR4 vs FGFR1-3--9-[6]
Compound 6O Aminodimethylpyrimidinol75.3>50,00035,482>30,000--[7]

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity is crucial in drug development. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro FGFR4 Kinase Assay (e.g., Z'-Lyte™ or ADP-Glo™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FGFR4.

Objective: To determine the biochemical IC50 value of an inhibitor against FGFR4.

Materials:

  • Recombinant human FGFR4 enzyme.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT).[8]

  • ATP solution.

  • Substrate (e.g., a synthetic peptide like Poly (Glu4,Tyr1) or a fluorescently labeled substrate).

  • Test inhibitor.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).[9][10]

  • 384-well plates.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the FGFR4 enzyme and the substrate to the kinase buffer.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8][9]

  • Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based FGFR4 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of FGFR4 autophosphorylation in a cellular context.

Objective: To determine the cellular potency of an inhibitor in blocking ligand-induced FGFR4 activation.

Materials:

  • Cell line expressing FGFR4 (e.g., MDA-MB-453 or Hep3B).[1]

  • Cell culture medium and supplements.

  • FGF19 ligand.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus and reagents.

  • Primary antibodies against phospho-FGFR4 and total FGFR4.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with FGF19 for a short period (e.g., 15-30 minutes) to induce FGFR4 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-FGFR4. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. The membrane can be stripped and re-probed for total FGFR4 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-FGFR4 signal to the total FGFR4 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Landscape

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is a key target for the described inhibitors. Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[11][12][13]

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive bKlotho β-Klotho bKlotho->FGFR4_inactive FGFR4_active FGFR4 (active) Dimerization & Autophosphorylation FGFR4_inactive->FGFR4_active Ligand Binding FRS2 FRS2 FGFR4_active->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based FGFR4 Inhibitor Inhibitor->FGFR4_active

FGFR4 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel FGFR4 inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo validation.

Inhibitor_Screening_Workflow Library Compound Library (Pyrimidine-based) HTS High-Throughput Screening (Biochemical Kinase Assay) Library->HTS Hit_ID Hit Identification (Potent FGFR4 Inhibitors) HTS->Hit_ID Selectivity Selectivity Profiling (vs. FGFR1, 2, 3 & Kinome) Hit_ID->Selectivity Cell_Potency Cellular Potency Assessment (Phosphorylation & Proliferation Assays) Selectivity->Cell_Potency Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Potency->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Potency->In_Vivo Lead_Opt->Cell_Potency Candidate Preclinical Candidate In_Vivo->Candidate

General Experimental Workflow for FGFR4 Inhibitor Discovery.

Conclusion

The development of pyrimidine-based FGFR4 inhibitors represents a significant advancement in targeted cancer therapy. Compounds like fisogatinib (BLU-554) and other novel pyrimidine derivatives demonstrate high potency and selectivity for FGFR4, offering a promising therapeutic strategy for cancers driven by aberrant FGFR4 signaling. The data and protocols presented in this guide provide a framework for the continued research and development of this important class of inhibitors. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle but critical differences in the pharmacological profiles of these emerging drug candidates.

References

Validating the Mechanism of Action of 5-Iodo-4,6-dimethylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for 5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives. While direct experimental data on this specific scaffold is limited in the public domain, this document synthesizes findings from structurally analogous pyrimidine derivatives to validate and propose likely biological activities. The following sections present comparative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further investigation and drug development efforts.

Proposed Mechanisms of Action

Based on the analysis of structurally related compounds, 5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives are proposed to exert their biological effects through two primary mechanisms:

  • Kinase Inhibition: Specifically, targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in cell proliferation and differentiation. This suggests a potential application in oncology, particularly in cancers where FGFR4 is overexpressed, such as hepatocellular carcinoma.

  • Anti-inflammatory Activity: Through the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. This indicates potential therapeutic use in a range of inflammatory diseases.

Comparative Biological Activity

The following tables summarize the in vitro biological activities of pyrimidine derivatives structurally related to 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Table 1: FGFR4 Kinase Inhibitory Activity of 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives
Compound IDModifications from Core ScaffoldFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)
6O 5-OH instead of 5-I15.3>1000>1000>1000Hep3B0.45
BLU9931 Reference Compound2.9330580380Hep3B0.03

Data extracted from a study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.

Table 2: Nitric Oxide (NO) Inhibition by 5-Substituted 2-amino-4,6-dichloropyrimidine Derivatives
Compound ID5-SubstituentNO Inhibition IC50 (µM)
B1 -F2
B2 -Cl9
B3 -Br12
B4 -Propyl15
B9 -sec-Butyl25
B10 -Phenyl36
B11 -Benzyl28

Data from a study on the inhibitory effects of 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide production.[1] The mechanism of action for this inhibition is yet to be fully elucidated.[1]*

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

FGFR Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the FGFR4 kinase activity.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives and reference compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for stimulating NO production

  • Test compounds

  • Cell culture medium

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent Part A to the supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

  • Calculate the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a general experimental workflow for validating the mechanism of action.

FGFR4_Signaling_Pathway Ligand FGF19 FGFR4 FGFR4 Ligand->FGFR4 FRS2 FRS2 FGFR4->FRS2 STAT3 STAT3 FGFR4->STAT3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 5-Iodo-4,6-dimethyl- pyrimidin-2-amine Derivative Inhibitor->FGFR4

Caption: Proposed inhibition of the FGFR4 signaling pathway.

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS_Protein Inflammation Inflammation NO->Inflammation Inhibitor 5-Iodo-4,6-dimethyl- pyrimidin-2-amine Derivative Inhibitor->iNOS_Protein Inhibition?

Caption: Postulated inhibition of Nitric Oxide (NO) production.

Experimental_Workflow Start Hypothesis: 5-Iodo-4,6-dimethylpyrimidin-2-amine derivatives have biological activity Synthesis Synthesis & Purification of Derivatives Start->Synthesis In_Vitro In Vitro Screening Synthesis->In_Vitro Kinase_Assay Kinase Inhibition Assay (e.g., FGFR4) In_Vitro->Kinase_Assay NO_Assay NO Production Assay (e.g., Griess Assay) In_Vitro->NO_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis NO_Assay->Data_Analysis Cytotoxicity->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID MoA_Validation Mechanism of Action Validation Lead_ID->MoA_Validation Western_Blot Western Blot (Downstream Signaling) MoA_Validation->Western_Blot Cell_Cycle Cell Cycle Analysis MoA_Validation->Cell_Cycle End Further Preclinical Development Western_Blot->End Cell_Cycle->End

Caption: General workflow for mechanism of action validation.

References

Unveiling the Potency of 5-Iodopyrimidine Compounds: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-iodopyrimidine derivatives, a class of molecules that has demonstrated significant potential in therapeutic applications, particularly as kinase inhibitors in oncology.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine bases of ATP and interact with the hinge region of protein kinases. The strategic introduction of a bulky iodine atom at the 5-position of the pyrimidine ring has been shown to significantly influence the potency and selectivity of these compounds. This guide delves into the structure-activity relationships (SAR) of 5-iodopyrimidine derivatives, focusing on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

Comparative Analysis of EGFR Inhibition

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of a series of 5-iodopyrimidine and related derivatives. The data highlights how modifications to the substitutions at the C2 and C4 positions of the pyrimidine ring, in conjunction with the 5-iodo group, impact their biological efficacy.

Compound IDR Group (Substitution at C2/C4)Target Cell LineCytotoxicity IC50 (µM)EGFR Kinase Inhibition IC50 (nM)
1a 2-arylthio----[2]
4g Indolyl-pyrimidine hybridMCF-75.1[3]250[3]
HepG25.02[3]
HCT-1166.6[3]
10b Pyrimidine-5-carbonitrile derivativeHepG23.56[4]8.29[4]
A5495.85[4]
MCF-77.68[4]
13a Thiapyran-pyrimidine derivativeA549Similar to Olmutinib[5]Excellent activity and selectivity on EGFRT790M/L858R[5]
H1975Similar to Olmutinib[5]
23a 4-(1,5-triazole)-pyrrolopyrimidine--72 (JAK1)[6]
33 Furanopyrimidine derivative (N,N-dimethylamino at para-position of phenyl ring A)-> 169 (EGFRWT) vs 14 (EGFRL858R/T790M)[7]
52 Optimized furanopyrimidine derivativeH1975 (EGFRL858R/T790M)Potent, 8-fold selective over A431 (EGFRWT)-[7]
Erlotinib Reference DrugHepG20.87[4]2.83[4]
A5491.12[4]
MCF-75.27[4]

Key Structure-Activity Relationship Insights

The data presented reveals several key trends in the SAR of 5-iodopyrimidine derivatives as EGFR inhibitors:

  • The 5-Iodo Moiety: The presence of the iodine atom at the 5-position is a critical feature. Its bulk and electronic properties contribute significantly to the binding affinity of the compounds within the ATP-binding pocket of EGFR. Molecular docking studies suggest that the iodine atom can form key interactions with residues in the kinase domain.[6]

  • Substitutions at C2 and C4: The nature of the substituents at the C2 and C4 positions of the pyrimidine ring plays a crucial role in modulating the potency and selectivity of the inhibitors.

    • Aromatic and Heterocyclic Groups: The introduction of various aryl, heteroaryl, and fused heterocyclic ring systems at these positions has been a successful strategy in developing potent EGFR inhibitors. For instance, indolyl-pyrimidine hybrids (e.g., compound 4g ) and thiapyran-pyrimidine derivatives (e.g., compound 13a ) have demonstrated significant anticancer activity.[3][5]

    • Solubilizing Groups: The incorporation of solubilizing groups, such as the N,N-dimethylamino group in furanopyrimidine derivatives (e.g., compound 33 ), can improve the physicochemical properties of the compounds and enhance their cellular potency and selectivity for mutant forms of EGFR.[7]

  • Targeting Mutant EGFR: A significant challenge in EGFR-targeted cancer therapy is the emergence of drug resistance due to mutations in the kinase domain, such as the T790M "gatekeeper" mutation. Several 5-iodopyrimidine derivatives have been specifically designed to overcome this resistance, exhibiting potent activity against mutant EGFR while sparing the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[5][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the EGFR signaling pathway and a general workflow for a kinase inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Iodopyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by 5-Iodopyrimidine Compounds.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation Compound_Prep Prepare serial dilutions of 5-iodopyrimidine compounds Assay_Plate Dispense compounds, kinase, and substrate/ATP into -well plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare kinase (EGFR) solution Enzyme_Prep->Assay_Plate Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection Add detection reagent (e.g., ADP-Glo) Incubation->Detection Measurement Measure luminescence/ fluorescence Detection->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a generalized protocol for a biochemical kinase inhibition assay, which is commonly used to determine the potency of compounds like the 5-iodopyrimidine derivatives.

Objective: To determine the in vitro inhibitory activity of 5-iodopyrimidine compounds against a specific protein kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (5-iodopyrimidine derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white opaque microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to obtain a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant EGFR enzyme, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational understanding of the structure-activity relationship of 5-iodopyrimidine compounds as potent kinase inhibitors. The presented data and methodologies offer valuable insights for researchers engaged in the design and development of novel targeted therapies. Further exploration of this chemical scaffold holds significant promise for advancing the field of precision oncology.

References

A Head-to-Head Comparison of Pyrimidine Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidines is a critical task. This guide provides an objective comparison of the primary biological and chemical methods for pyrimidine synthesis, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.

Pyrimidines are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids (cytosine, thymine, and uracil) and are key structural motifs in numerous pharmaceuticals. The choice of synthesis method, whether leveraging biological pathways or chemical reactions, depends on the desired scale, structural complexity, and available resources. This guide delves into a head-to-head comparison of the de novo and salvage biological pathways, alongside prominent chemical methods such as the Biginelli reaction, Pinner synthesis, iridium-catalyzed multicomponent synthesis, and microwave-assisted synthesis.

Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways

Living organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.

De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1] It is an energy-intensive process requiring ATP and is tightly regulated to meet the cell's demand for nucleotides. The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[2]

Salvage Pathway: In contrast, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[3] This pathway is less energy-consuming and is crucial in tissues with low rates of cell proliferation. Key enzymes in this pathway, such as uridine phosphorylase and thymidine kinase, convert free bases back into nucleotides.[4]

Signaling Pathways

Below are diagrams illustrating the key steps in the de novo and salvage pathways for pyrimidine synthesis.

de_novo_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl_Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Glutamine Glutamine Glutamine->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP OMP Orotate->OMP UMPS Dihydroorotate_mito->Orotate DHODH UMP UMP PRPP PRPP PRPP->OMP OMP->UMP UMPS salvage_pathway DNA_RNA_Degradation DNA/RNA Degradation Free_Bases Free Pyrimidine Bases (Uracil, Thymine, Cytosine) DNA_RNA_Degradation->Free_Bases Nucleosides Pyrimidine Nucleosides (Uridine, Thymidine, Cytidine) Free_Bases->Nucleosides Phosphorylases Nucleotides Pyrimidine Nucleotides (UMP, TMP, CMP) Nucleosides->Nucleotides Kinases DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotides->DNA_RNA_Synthesis chemical_synthesis_workflow Start Start Select_Method Select Synthesis Method (e.g., Biginelli, Pinner) Start->Select_Method Prepare_Reagents Prepare and Weigh Starting Materials Select_Method->Prepare_Reagents Reaction_Setup Set up Reaction (Solvent, Catalyst, Temperature) Prepare_Reagents->Reaction_Setup Monitor_Reaction Monitor Reaction Progress (e.g., TLC) Reaction_Setup->Monitor_Reaction Workup Reaction Work-up (Quenching, Extraction) Monitor_Reaction->Workup Purification Purify Product (Crystallization, Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Benchmarking 5-Iodo-4,6-dimethylpyrimidin-2-amine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-Iodo-4,6-dimethylpyrimidin-2-amine against established inhibitors of key biological targets. The 2-aminopyrimidine scaffold, a core component of the molecule , is a well-established pharmacophore found in numerous inhibitors of enzymes crucial for cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDKs).

Given the absence of direct experimental data for 5-Iodo-4,6-dimethylpyrimidin-2-amine, this guide leverages its structural similarity to known inhibitors to postulate its potential targets and benchmarks its hypothetical performance against well-characterized inhibitors of these targets. This comparative framework serves as a valuable resource for initiating research into the biological activity of this compound.

I. Postulated Biological Targets and Rationale

The 2-aminopyrimidine core is a key structural motif in several classes of enzyme inhibitors. Based on this, we hypothesize that 5-Iodo-4,6-dimethylpyrimidin-2-amine may exhibit inhibitory activity against the following targets:

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids and amino acids. Many DHFR inhibitors, such as Methotrexate and Pyrimethamine, feature a 2,4-diaminopyrimidine or a structurally related core.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Several CDK inhibitors, including the approved drug Palbociclib, are based on a 2-aminopyrimidine scaffold.

The presence of a halogen atom, in this case, iodine, at the 5-position of the pyrimidine ring can significantly influence the compound's binding affinity and selectivity for its target enzyme.

II. Comparative Inhibitory Activity

To provide a benchmark for the potential efficacy of 5-Iodo-4,6-dimethylpyrimidin-2-amine, the following table summarizes the inhibitory activities (IC50 values) of well-known inhibitors for the postulated targets.

Target EnzymeKnown InhibitorChemical StructureIC50 (nM)Reference
Dihydrofolate Reductase (DHFR)Methotrexate0.12 - 52[1]
Cyclin-Dependent Kinase 4 (CDK4)Palbociclib9 - 11[2]
Cyclin-Dependent Kinase 6 (CDK6)Palbociclib15[2]

III. Experimental Protocols

Detailed methodologies for assessing the inhibitory activity against the postulated targets are provided below. These protocols can be adapted for the evaluation of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

A. Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor slows down this reaction.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate (as a positive control inhibitor)

  • Test compound (5-Iodo-4,6-dimethylpyrimidin-2-amine)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of Methotrexate and the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor (Methotrexate or test compound) to the appropriate wells.

    • Include wells for a no-inhibitor control (enzyme only) and a blank (assay buffer only).

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH and DHF to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][4]

B. CDK4/6 Inhibition Assay

Principle:

The kinase activity of CDK4/6 is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate, typically a fragment of the Retinoblastoma (Rb) protein. The assay often utilizes a luminescence-based detection system where the amount of light generated is proportional to the ADP produced.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes

  • Rb protein fragment (substrate)

  • ATP

  • Palbociclib (as a positive control inhibitor)

  • Test compound (5-Iodo-4,6-dimethylpyrimidin-2-amine)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Palbociclib and the test compound in the kinase assay buffer.

  • Assay Setup:

    • In a white microplate, add the kinase assay buffer, CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the inhibitor (Palbociclib or test compound) to the appropriate wells.

    • Include wells for a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation:

    • Add the Rb substrate and ATP to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5][6]

IV. Visualizations

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_0 Cell Cycle Progression (G1 to S phase) GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK46 Inhibition G start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (96-well plate) reagent_prep->plate_setup incubation Incubation plate_setup->incubation measurement Kinetic Measurement (e.g., Absorbance/Luminescence) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine, ensuring a safe laboratory environment and compliance with regulations. The following procedures are based on general best practices for laboratory chemical waste management and specific information regarding halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Before handling 5-Iodo-4,6-dimethylpyrimidin-2-amine for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE)

Protection TypeSpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine must be carried out in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.

Step 1: Waste Identification and Segregation

  • Identify the Waste: Clearly identify the waste as "5-Iodo-4,6-dimethylpyrimidin-2-amine".

  • Classify as Halogenated Organic Waste: Due to the presence of iodine, this compound is classified as a halogenated organic waste.[1]

  • Segregate Waste Streams: It is critical to keep halogenated organic wastes separate from non-halogenated organic wastes.[2] Do not mix this waste with acids, bases, or other incompatible materials.[3]

Step 2: Waste Accumulation and Storage

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[4]

  • Properly Label the Container:

    • The container must be clearly labeled with the words "Hazardous Waste".[2]

    • Identify the contents by writing the full chemical name: "Waste: 5-Iodo-4,6-dimethylpyrimidin-2-amine". Do not use abbreviations or chemical formulas.[5]

    • Keep a running list of the contents and their approximate quantities if other compatible halogenated wastes are added to the same container.[1]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from sources of ignition.[5][6]

Step 3: Final Disposal Procedure

  • Professional Disposal: The final disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine must be conducted by a licensed chemical destruction facility.[6] The recommended methods are controlled incineration with flue gas scrubbing.[6]

  • Do Not Dispose in Drains: Never dispose of this chemical down the drain or in the regular trash, as this can lead to environmental contamination.[6]

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Table 2: Summary of Disposal Procedures

StepActionKey Considerations
1Identification & Segregation Classify as halogenated organic waste. Keep separate from other waste streams.[1][2]
2Accumulation & Storage Use a labeled, sealed, and compatible container. Store in a designated cool, dry, and well-ventilated area.[4][5][6]
3Final Disposal Arrange for pickup by a licensed hazardous waste disposal service. Do not discard in sinks or regular trash.[6]

III. Contaminated Packaging

Containers that held 5-Iodo-4,6-dimethylpyrimidin-2-amine must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.[6] Alternatively, the unrinsed packaging can be disposed of as hazardous waste.[6]

IV. Spill Management

In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[6] Wear the appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact your institution's emergency response team.

Diagram 1: Disposal Workflow for 5-Iodo-4,6-dimethylpyrimidin-2-amine

cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Final Disposal A Identify Waste: 5-Iodo-4,6-dimethylpyrimidin-2-amine B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Waste Pickup E->F G Disposal by Licensed Facility (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

References

Personal protective equipment for handling 5-Iodo-4,6-dimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS No. 2033-47-8). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 5-Iodo-4,6-dimethylpyrimidin-2-amine.

Body PartPPE ItemSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are disposable and powder-free to prevent the absorption of hazardous materials.[1]
Eyes/Face Safety goggles or face shieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation.[1]
Body Laboratory coat / Chemical-resistant gownA long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, a chemical-resistant, impermeable gown that closes in the back is recommended.[1][2]
Respiratory Air-purifying respirator / Fume hoodAll handling of the solid compound should be performed in a certified chemical fume hood to avoid the inhalation of dust.[3] If a fume hood is not available or if dust generation is significant, a NIOSH-approved air-purifying respirator with a particulate filter should be used.
Hair/Feet Hair and shoe coversDisposable hair and shoe covers should be worn to prevent the spread of contamination.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Engineering Controls : All weighing and handling of the solid material must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of dust and aerosols.[3]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

  • Handling the Compound :

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

    • Avoid all direct contact with the skin and eyes.[3]

    • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water. Clean all contaminated surfaces and equipment.

Disposal Plan: Step-by-Step Guide

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling : The waste container must be clearly labeled with the chemical name ("5-Iodo-4,6-dimethylpyrimidin-2-amine Waste") and the appropriate hazard symbols.

  • Storage of Waste : Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.

  • Final Disposal :

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

    • Do not discharge the chemical or its containers into sewer systems or waterways.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 ppe Don Appropriate PPE prep2->ppe handle Handle in Fume Hood ppe->handle store Store in Tightly Closed Container handle->store collect Collect Contaminated Waste store->collect label_waste Label Hazardous Waste collect->label_waste contact_ehs Contact EHS for Disposal label_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of 5-Iodo-4,6-dimethylpyrimidin-2-amine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.